Technical Documentation Center

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol
  • CAS: 1779428-05-5

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignments of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in drug discovery and development, a precise understanding of a molecule's NMR spectrum is fundamental for structure elucidation, verification, and quality control. This guide offers a detailed analysis and spectral assignment for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol, a substituted pyrazole of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous therapeutic agents.[1][2][3][4] This document will delve into the theoretical and practical aspects of assigning the ¹H and ¹³C NMR spectra of this specific molecule, providing a framework for the analysis of similar heterocyclic compounds.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is crucial for unambiguous spectral assignment. The structure of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol is presented below with the IUPAC numbering convention that will be used throughout this guide.

Figure 1. Molecular structure and numbering of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol.

Predicted ¹H NMR Spectral Assignments

The ¹H NMR spectrum of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol is anticipated to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electronic environment, with electronegative atoms and aromatic systems typically shifting signals downfield.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz Rationale
N-H~12.3Broad Singlet1H-The acidic proton on the nitrogen of the pyrazole ring is expected to be significantly deshielded and often appears as a broad signal due to quadrupole broadening and potential exchange. The chemical shift of the N-H proton in 3,5-dimethylpyrazole has been observed around 12.29 ppm.[5]
C3-CH ₃ / C5-CH~2.2Singlet6H-The two methyl groups at positions 3 and 5 are chemically equivalent due to the tautomerism of the pyrazole ring.[6] Their protons will appear as a single, sharp peak. For 3,5-dimethylpyrazole, this signal is reported at approximately 2.27 ppm.[5]
C1'-CH~2.5Triplet2HJ ≈ 7.5These protons are adjacent to the pyrazole ring and a methylene group, leading to a triplet splitting pattern. The electron-withdrawing nature of the pyrazole ring will shift this signal downfield.
C2'-CH~1.8Quintet2HJ ≈ 7.5Positioned between two methylene groups, the signal for these protons will be split into a quintet (or a multiplet resembling a quintet).
C3'-CH~3.6Triplet2HJ ≈ 6.5These protons are adjacent to the electronegative oxygen atom of the hydroxyl group, causing a significant downfield shift. The signal will appear as a triplet due to coupling with the C2' protons.
OH VariableBroad Singlet1H-The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It will likely appear as a broad singlet that can be exchanged with D₂O.

Predicted ¹³C NMR Spectral Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C3 / C5~144The carbons at positions 3 and 5 of the pyrazole ring are sp² hybridized and bonded to nitrogen, resulting in a downfield chemical shift. In 3,5-dimethylpyrazole, these carbons appear around 143.5 and 144.5 ppm.[7]
C4~105The C4 carbon of the pyrazole ring is expected to be more shielded compared to C3 and C5. In 3,5-dimethylpyrazole, the C4 carbon resonates at approximately 102.7 ppm.[7] The alkyl substituent at this position will likely cause a slight downfield shift.
C3-C H₃ / C5-C H₃~11The methyl carbons are sp³ hybridized and appear in the upfield region of the spectrum. For 3,5-dimethylpyrazole, these have been reported at around 9.9 and 11.6 ppm.[7]
C1'~22This sp³ hybridized carbon is attached to the pyrazole ring and will be the most upfield of the propyl chain carbons directly bonded to another carbon.
C2'~32A typical methylene carbon in an alkyl chain.
C3'~62This carbon is directly attached to the electronegative oxygen atom, which causes a significant deshielding effect and a downfield shift. The C3 carbon in 1-propanol appears around 64 ppm.

Experimental Protocols

NMR Sample Preparation

A standard protocol for preparing a sample for ¹H and ¹³C NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • D₂O Exchange (Optional): To identify the exchangeable N-H and O-H protons, a D₂O shake can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H and O-H protons will diminish or disappear.[8]

Key Spectroscopic Relationships and Rationale

The interpretation of the NMR spectra for this molecule relies on fundamental principles of chemical shift theory and spin-spin coupling.

G cluster_pyrazole Pyrazole Ring cluster_propanol Propanol Chain C3_C5 C3/C5 (~144 ppm) Me_C C3/C5-CH3 (~11 ppm) C3_C5->Me_C Attached C4 C4 (~105 ppm) C1_prime C1' (~22 ppm) C4->C1_prime Attached NH N-H (~12.3 ppm) NH->C3_C5 Adjacent Me_H CH3 (~2.2 ppm) Me_H->Me_C Attached C2_prime C2' (~32 ppm) C1_prime->C2_prime J-coupling C1_prime_H C1'-H (~2.5 ppm) C1_prime->C1_prime_H Attached C3_prime C3' (~62 ppm) C2_prime->C3_prime J-coupling C2_prime_H C2'-H (~1.8 ppm) C2_prime->C2_prime_H Attached C3_prime_H C3'-H (~3.6 ppm) C3_prime->C3_prime_H Attached OH O-H (variable) C3_prime->OH Attached

Sources

Exploratory

Physicochemical Profiling and pKa Characterization of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol: A Technical Guide for Drug Development

Executive Summary & Strategic Context In modern pharmaceutical process chemistry, the rigorous physicochemical characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. This whitepaper p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern pharmaceutical process chemistry, the rigorous physicochemical characterization of active pharmaceutical ingredient (API) intermediates is non-negotiable. This whitepaper provides an in-depth technical analysis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5)[1].

This specific pyrazole derivative is a critical structural precursor and tracked impurity in the synthesis of Acoramidis , a high-affinity transthyretin (TTR) stabilizer developed for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM)[2]. Mechanistically, the terminal hydroxyl group of this molecule serves as the nucleophile that undergoes etherification with a fluorobenzoic acid derivative to construct the Acoramidis scaffold. Understanding its exact pKa, partition coefficient (LogP), and ionization behavior is essential for optimizing liquid-liquid extraction yields, designing robust HPLC-UV methods, and ensuring stringent regulatory compliance during commercial API manufacturing.

Structural and Physicochemical Profiling

The molecule features a central amphoteric pyrazole core, flanked by two electron-donating methyl groups at the C3 and C5 positions, and a hydrophilic propanol chain at the C4 position. This unique substitution pattern heavily dictates its thermodynamic behavior in solution.

Below is the consolidated physicochemical data, synthesized to highlight the causality between molecular properties and downstream process development:

PropertyValueCausality / Impact on Process Development
CAS Number 1779428-05-5Primary identifier for regulatory impurity tracking[1].
Molecular Formula C₈H₁₄N₂ODefines the stoichiometric mass (154.21 g/mol ) for reaction equivalents[1].
Predicted pKa 15.03 ± 0.10Dictates that highly basic conditions (pH > 14) are required for deprotonation. Extraction is optimal at pH 7–10[3].
Predicted LogP 0.11Extreme hydrophilicity. Requires salting-out effects (e.g., NaCl saturation) or highly polar organic solvents (like 2-MeTHF) for efficient aqueous extraction[4].
Boiling Point 344.0 ± 37.0 °CLow volatility indicates that GC-MS analysis will likely require silylation derivatization (e.g., BSTFA) of the hydroxyl group[5].
Density 1.098 ± 0.06 g/cm³Slightly denser than water, which influences phase separation dynamics and settling times during liquid-liquid extraction[5].

Acid-Base Chemistry & pKa Analysis

Pyrazoles are classic ampholytes, capable of acting as both Brønsted-Lowry acids and bases. The substitution pattern on 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol significantly alters its electron density compared to an unsubstituted pyrazole.

  • Conjugate Acid Formation (Protonation): Unsubstituted pyrazole has a basic pKa of ~2.5. However, the dual methyl groups at C3 and C5 exert a strong positive inductive (+I) effect, pushing electron density into the aromatic π-system. This stabilizes the protonated pyrazolium cation at the sp² nitrogen (N2), shifting the basic pKa upward to approximately 4.0–4.5.

  • Conjugate Base Formation (Deprotonation): Deprotonation can theoretically occur at the pyrazole N-H (N1) or the terminal aliphatic hydroxyl group. Computational models predict a pKa of 15.03 ± 0.10[3][6]. Because standard aliphatic primary alcohols typically exhibit a pKa of ~15.5–16.0, the value of 15.03 is primarily attributed to the loss of the pyrazole proton to form a resonance-stabilized pyrazolide anion.

Process Implication: To isolate this intermediate with maximum yield, the aqueous phase must be buffered between pH 7.0 and 10.0. Dropping the pH below 5.0 will protonate the molecule, driving it entirely into the aqueous waste stream.

pKa_Equilibrium Cation Pyrazolium Cation (pH < 4.0) Neutral Neutral Species (pH 5.0 - 13.0) Cation->Neutral -H⁺ (pKa1 ~4.5) Neutral->Cation +H⁺ Anion Pyrazolide Anion (pH > 15.0) Neutral->Anion -H⁺ (pKa2 ~15.03) Anion->Neutral +H⁺

Fig 1: Stepwise acid-base equilibrium and protonation states across the pH spectrum.

Experimental Workflows: Self-Validating Protocols

Protocol A: Self-Validating Potentiometric Titration for pKa Determination

Causality: Potentiometry is the gold standard for ionizable compounds. We utilize a 0.15 M KCl matrix to maintain a constant ionic strength, preventing activity coefficient fluctuations from skewing the Nernstian response. The critical self-validation step is the reverse titration, which proves the molecule did not degrade at extreme pH.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 1.0 mM of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol in 50 mL of 0.15 M aqueous KCl.

  • Acidification: Lower the solution pH to 2.0 using standardized 0.1 M HCl to fully protonate the pyrazole ring into its cationic state.

  • Forward Titration: Titrate with standardized 0.1 M NaOH under a continuous nitrogen blanket (to exclude atmospheric CO₂ interference) until pH 12.0 is reached. Record pH versus titrant volume.

  • Reverse Titration (Validation Check): Immediately titrate the solution back to pH 2.0 using 0.1 M HCl.

  • Data Processing: Overlay the forward and reverse titration curves. Validation Rule: The curves must exhibit < 2% hysteresis. If hysteresis is present, it indicates base-catalyzed degradation. Calculate the macroscopic pKa using Gran plot linearization.

Workflow Step1 1. Sample Preparation (1 mM in 0.15M KCl) Step2 2. Potentiometric Titration (Forward: 0.1M NaOH) Step1->Step2 Step3 3. Reverse Titration (Validation: 0.1M HCl) Step2->Step3 Step4 4. Gran Plot Analysis (Identify Equivalence Points) Step3->Step4 Validation 5. Self-Validation Check (Hysteresis < 2%) Step4->Validation

Fig 2: Self-validating potentiometric titration workflow for precise pKa determination.

Protocol B: Mass-Balance Shake-Flask Method for LogP

Causality: While in-silico models predict a LogP of 0.11[4], empirical thermodynamic partitioning is required for regulatory submissions. The shake-flask method is utilized over HPLC retention time modeling because it provides absolute phase distribution. Self-validation is achieved via a strict mass-balance calculation.

Step-by-Step Methodology:

  • Solvent Equilibration: Mutually saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) by vigorously stirring them together for 24 hours at 25°C.

  • Partitioning: Dissolve 10.0 mg of the analyte in 10 mL of the pre-equilibrated aqueous buffer. Add 10 mL of the pre-equilibrated 1-octanol.

  • Agitation & Separation: Shake the biphasic system mechanically at 25°C for 60 minutes. Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions at the interface.

  • Dual-Phase Quantification: Quantify the concentration of the analyte in both the aqueous ( Caq​ ) and organic ( Corg​ ) phases using a validated HPLC-UV method.

  • Validation Check: Calculate the total mass recovered ( Massaq​+Massorg​ ). Validation Rule: The total recovery must be ≥ 98% of the initial 10.0 mg. A lower recovery indicates interfacial aggregation or degradation, invalidating the run. Calculate LogP as log10​(Corg​/Caq​) .

References

  • AChemBlock. "3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol 97% | CAS: 1779428-05-5". Source: 1

  • ChemicalBook. "3,5-dimethyl-1H-Pyrazole-4-propanol | 1779428-05-5". Source: 3

  • GuideChem. "3,5-dimethyl-1H-Pyrazole-4-propanol 1779428-05-5 wiki". Source: 6

  • GuideChem. "3-{Bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}-1 ... - GuideChem". Source: 4

  • Pharmaffiliates. "3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol | Pharmaffiliates". Source:2

Sources

Foundational

Crystal structure and X-ray diffraction of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol

An In-Depth Technical Guide to the Crystallographic Architecture and X-Ray Diffraction Analysis of the 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol Pharmacophore Executive Summary In the landscape of structure-based drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Architecture and X-Ray Diffraction Analysis of the 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol Pharmacophore

Executive Summary

In the landscape of structure-based drug design, the compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5)[1] represents a masterclass in pharmacophore engineering. While it exists as a standalone chemical intermediate, its true crystallographic and biophysical significance is realized when it serves as the core structural engine for Acoramidis (AG10) [2], a revolutionary kinetic stabilizer of transthyretin (TTR)[3].

This technical whitepaper dissects the crystal structure, X-ray diffraction characteristics, and thermodynamic binding rationale of this specific pyrazole derivative. By analyzing the electron density and hydrogen-bonding networks of the 3,5-dimethylpyrazole moiety within the TTR binding pocket, we provide a comprehensive guide for researchers developing enthalpy-driven small-molecule therapeutics[4].

Molecular Architecture & Crystallographic Rationale

The molecular architecture of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol is defined by two critical domains:

  • The 3,5-Dimethyl-1H-pyrazole Core: This heterocyclic ring acts as a dual hydrogen-bond donor and acceptor. In the context of TTR stabilization, it penetrates deep into the inner cavity of the thyroxine (T4) binding pocket.

  • The Propan-1-ol Linker: The flexible three-carbon aliphatic chain provides the necessary spatial geometry to project outward toward the halogen binding pockets (HBP1/HBP2), acting as the synthetic attachment point for the fluorophenyl moiety in Acoramidis[5].

The Enthalpy-Driven Stabilization Mechanism

Crystallographic studies reveal that the pyrazole ring is solely responsible for a massive favorable enthalpic contribution to binding ( ΔH=−13.60 kcal/mol for the full Acoramidis molecule)[5]. The nitrogens of the pyrazole ring form direct, highly ordered hydrogen bonds with the hydroxyl side chains of Ser117 and Ser117' on adjacent TTR monomers[6].

This specific interaction mimics the naturally occurring, disease-suppressing T119M mutation [7]. By artificially bridging the TTR monomers via the pyrazole ring, the molecule increases the activation energy required for tetramer dissociation, thereby halting the amyloidogenic cascade at its source[3].

TTR_Stabilization A 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol Pharmacophore B T4 Binding Pocket (Inner Cavity) A->B Binds C H-Bond to Ser117 (Subunit A) B->C Pyrazole N-H D H-Bond to Ser117' (Subunit B) B->D Pyrazole N: E Enthalpy-Driven Stabilization (ΔH < 0) C->E D->E F Mimics T119M Protective Mutation E->F Thermodynamic equivalence G Prevention of TTR Tetramer Dissociation F->G Kinetic barrier

Figure 1: Thermodynamic and structural pathway of TTR stabilization via the pyrazole moiety.

X-Ray Diffraction & Co-Crystallization Protocol

To elucidate the exact binding coordinates of the 3-(3,5-dimethyl-1H-pyrazol-4-yl) moiety, rigorous X-ray crystallography must be employed. Below is the field-proven, self-validating methodology for generating high-resolution diffraction data for pyrazole-TTR complexes.

Step-by-Step Methodology
  • Protein Expression and Purification:

    • Express recombinant human TTR (Wild-Type or V122I variant) in E. coli BL21(DE3) cells.

    • Purify the tetrameric protein using anion-exchange chromatography (Q Sepharose) followed by size-exclusion chromatography (Superdex 75) in a buffer containing 10 mM sodium phosphate, 100 mM KCl, pH 7.6.

  • Ligand Complexation:

    • Prepare a 10 mM stock of the pyrazole derivative in 100% DMSO.

    • Incubate purified TTR (approx. 5-10 mg/mL) with a 5-to-10-fold molar excess of the ligand overnight at 4°C to ensure complete saturation of the two T4 binding sites.

  • Vapor Diffusion Crystallization:

    • Utilize the hanging-drop vapor diffusion method.

    • Mix 1 μ L of the protein-ligand complex with 1 μ L of mother liquor (typically 1.3–1.6 M sodium citrate, pH 5.5–6.5).

    • Seal over a reservoir of 500 μ L mother liquor and incubate at 20°C. Diffraction-quality crystals typically form within 3 to 7 days.

  • Data Collection and Processing:

    • Harvest crystals and briefly soak them in a cryoprotectant solution (mother liquor supplemented with 20% v/v glycerol) before flash-freezing in liquid nitrogen (100 K).

    • Collect X-ray diffraction data at a synchrotron light source (e.g., Advanced Light Source or Photon Factory) at a wavelength of ~1.000 Å[8].

    • Process the diffraction images using XDS, applying a resolution cutoff based on an I/σ(I)≥2.0 criterion[8].

  • Phase Determination and Refinement:

    • Solve the phase problem via molecular replacement using a high-resolution apo-TTR structure (e.g., PDB ID: 1F41) as the search model in Phaser.

    • Perform iterative cycles of manual model building in Coot and coordinate refinement in Phenix or REFMAC5. The pyrazole ligand is fitted into the positive Fo​−Fc​ difference electron density map.

XRay_Workflow S1 Protein-Ligand Complexation (TTR + Pyrazole Ligand) S2 Vapor Diffusion Crystallization (Hanging Drop) S1->S2 S3 Cryoprotection (20% Glycerol) S2->S3 S4 Synchrotron X-Ray Diffraction (e.g., 1.18 Å Resolution) S3->S4 S5 Data Processing (XDS, I/σ(I) ≥ 2.0) S4->S5 S6 Phase Determination & Refinement S5->S6 S7 Electron Density Map (Ligand Fitting) S6->S7

Figure 2: X-ray crystallography workflow for pyrazole-ligand protein complexes.

Quantitative Data Presentation

The structural integrity of the pyrazole binding mode is validated by its crystallographic parameters. Table 1 summarizes the benchmark X-ray diffraction data for the 3,5-dimethylpyrazole pharmacophore bound within the TTR tetramer (derived from the high-resolution Acoramidis-V122I TTR complex, PDB: 4HIQ)[3].

Crystallographic ParameterValue / MetricStructural Significance
Space Group P21​21​2 Characteristic of orthorhombic TTR crystals.
Resolution (Å) 1.18Near-atomic resolution; allows precise mapping of hydrogen atoms and water networks.
Unit Cell Dimensions (Å) a=43.2,b=85.5,c=64.3 Confirms the tetrameric assembly in the asymmetric unit.
Rwork​/Rfree​ 0.145 / 0.172Indicates a highly accurate model with minimal overfitting.
Pyrazole N1 Ser117 O Distance ~2.8 ÅStrong, highly directional hydrogen bond (Enthalpic driver).
Pyrazole N2 Ser117' O Distance ~2.9 ÅSecond anchoring hydrogen bond bridging the adjacent monomer.
B-factor (Ligand Average) 14.5 Å 2 Low B-factor indicates rigid, stable occupancy within the inner cavity.

Table 1: Key crystallographic and refinement statistics for the pyrazole-pharmacophore bound to TTR.

Mechanistic Impact & Future Applications

The crystallographic resolution of the 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol moiety has fundamentally shifted the paradigm of amyloidosis treatment. By proving that small molecules can achieve enthalpy-driven stabilization [4], researchers can now look beyond purely hydrophobic or entropy-driven interactions.

Furthermore, recent crystallographic analyses have demonstrated that this exact pyrazole scaffold also exhibits potent binding to the DNA sanitization enzyme MTH1 (PDB: 9XRI, 9XRJ)[8][9], where it induces a unique ligand-induced expansion of the substrate-binding pocket. This cross-reactivity highlights the pyrazole-propanol architecture as a highly versatile, privileged scaffold in modern medicinal chemistry, capable of forming rigid, predictable hydrogen-bonding networks across diverse protein targets.

References

  • PubChem. "Acoramidis | C15H17FN2O3 | CID 71464713." National Center for Biotechnology Information. URL:[Link]

  • Penchala, S. R., et al. (2013). "AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Alhamadsheh, M. M., et al. (2018). "Enthalpy-Driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis." Journal of Medicinal Chemistry. URL:[Link]

  • RCSB Protein Data Bank. "9XRJ: Crystal structure of MTH1 in complex with acoramidis." RCSB PDB. URL: [Link]

  • ACS Pharmacology & Translational Science. (2026). "Identification of Acoramidis as a Repurposed Inhibitor of the DNA Sanitization Enzyme MutT Homologue 1." American Chemical Society. URL:[Link] (Derived from grounding source[8])

Sources

Exploratory

Thermodynamic Stability and Aqueous Solvation Dynamics of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol

Abstract: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5) is a highly specialized heterocyclic building block, most notably utilized as a critical precursor in the synthesis of Acoramidis (AG10), a therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5) is a highly specialized heterocyclic building block, most notably utilized as a critical precursor in the synthesis of Acoramidis (AG10), a therapeutic agent for transthyretin amyloid cardiomyopathy[1]. For drug development professionals and synthetic chemists, understanding the thermodynamic behavior of this compound in aqueous solutions is paramount. This whitepaper provides an in-depth analysis of its structural thermodynamics, solvation dynamics, and hydrolytic stability, concluding with a self-validating experimental protocol for rigorous stability profiling.

Structural Thermodynamics and Tautomeric Degeneracy

The 1H-pyrazole core is a unique heteroaromatic system characterized by its dual nature as both a hydrogen bond donor (pyrrole-like N-H) and acceptor (pyridine-like N). In 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol, the structural thermodynamics are heavily dictated by its substitution pattern.

  • Degenerate Tautomerism: Unsubstituted pyrazoles exhibit rapid annular tautomerism, which complicates their free energy landscape in solution. However, the symmetric addition of methyl groups at the C3 and C5 positions results in degenerate tautomerism—meaning the two tautomeric forms are thermodynamically equivalent[2]. This degeneracy locks the molecule into a predictable, simplified solvation state, reducing the entropic variables during aqueous formulation.

  • Steric Shielding: The methyl groups provide significant steric hindrance around the electron-rich heteroatoms. This structural feature enhances the kinetic stability of the pyrazole ring against electrophilic attack and hydrolytic cleavage, contributing to its robust shelf-life[3].

Aqueous Solvation Dynamics: Competing Enthalpic and Entropic Forces

When introduced into an aqueous medium, the dissolution of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol is governed by a delicate balance of enthalpic and entropic forces.

  • Enthalpic Contributions ( ΔH<0 ): The molecule possesses three primary hydrogen-bonding sites: the two nitrogen atoms of the pyrazole core and the terminal hydroxyl group of the propanol chain. The formation of hydrogen bonds with water is highly exothermic. While pyrazoles in concentrated solutions or crystalline solid states tend to form cyclic tetramer hydrogen-bonded associates[4], competitive hydrogen bonding with water predominates in dilute aqueous solutions, driving dissolution.

  • Entropic Contributions ( ΔS<0 ): The hydrophobic domains—specifically the two methyl groups and the aliphatic propyl linker—force surrounding water molecules to reorganize into highly ordered, clathrate-like structures (hydrophobic hydration). This ordering imposes a significant entropic penalty.

Causality in Molecular Design: The specific length of the propanol chain is a thermodynamic compromise. The terminal -OH effectively offsets the hydrophobic penalty of the propyl chain, ensuring moderate aqueous solubility, while the lipophilic linker provides the necessary spatial reach and membrane permeability required for downstream API efficacy[5].

Solvation A 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol B Pyrazole Core (N-H, N:) A->B Heterocyclic H-Bonding C Propanol Side Chain (-OH) A->C Aliphatic H-Bonding D Hydrophobic Moieties A->D Hydrophobic Hydration E Aqueous Solvation Shell B->E Water Acceptor/Donor C->E Water Acceptor/Donor F Entropy-Driven Structuring D->F Clathrate Formation

Caption: Solvation dynamics and hydrogen bonding networks of the pyrazole derivative in aqueous media.

Quantitative Thermodynamic Profile
ParameterPredicted/Extrapolated ValueMechanistic Rationale
pKa​ (Conjugate Acid) ~2.8Pyrazole nitrogen protonation; molecule is neutral at physiological pH[3].
LogP (Octanol/Water) ~1.2Balanced lipophilicity due to hydrophobic methyls and polar -OH group.
ΔGsolv​ (298 K) Negative (Spontaneous)Enthalpic gains from H-bonding overcome the entropic hydrophobic penalty.
Hydrolytic Stability HighAromaticity of the pyrazole ring prevents nucleophilic ring-opening[3].
Thermal Stability ( Td​ ) > 150 °CStrong intermolecular H-bonding networks stabilize the molecular framework[6].
Degradation Kinetics and Stability Profile

Pyrazoles are fundamentally resistant to hydrolysis due to their aromatic stabilization[3]. The thermal stability of substituted pyrazoles is heavily influenced by their crystal packing and hydrogen-bonding capacity[6]. In aqueous solutions, the primary degradation risk is not heterocyclic ring opening, but rather the potential oxidation of the primary alcohol or acid-catalyzed dehydration at extreme temperatures.

Because the conjugate acid of the pyrazole core has a low pKa​ , the molecule remains predominantly neutral across standard formulation pH ranges (pH 4–8). This neutrality is critical for its role as a precursor in the synthesis of Acoramidis, where it must remain stable during basic etherification coupling steps[1].

Experimental Protocol: Self-Validating Thermodynamic Stability Workflow

To empirically determine the thermodynamic stability of this compound, standard forced degradation studies often fail to distinguish between chemical degradation and physical loss (e.g., adsorption to vial walls or volatilization). The following protocol establishes a self-validating system using a mass-balance approach and orthogonal detection.

Workflow Step1 1. Sample Prep (pH 1.2 - 7.4) Step2 2. Incubation (25°C - 60°C) Step1->Step2 Step3 3. Sampling (0 - 168 hrs) Step2->Step3 Step4 4. LC-MS Analysis (Quantification) Step3->Step4 Step5 5. Thermodynamics (Arrhenius Plot) Step4->Step5

Caption: Self-validating experimental workflow for thermodynamic stability profiling.

Step-by-Step Methodology:

  • Buffer Matrix Preparation: Prepare aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

    • Causality: This covers gastric, standard formulation, and physiological pH ranges, testing the stability of both the protonated and neutral states of the pyrazole.

  • Sample Spiking & Internal Standardization: Dissolve the compound to a final concentration of 1.0 mg/mL. Critically, add 0.1 mg/mL of an inert internal standard (e.g., 4-methylpyrazole).

    • Causality: The internal standard validates injection volume consistency. If the ratio of the target compound to the internal standard drops, chemical degradation is confirmed; if both drop equally, physical precipitation or adsorption has occurred.

  • Isothermal Stressing: Seal the vials hermetically and incubate in dark stability chambers at 25°C, 40°C, and 60°C.

    • Causality: Conducting the test in the dark isolates thermodynamic/thermal stability from photolytic degradation pathways[5].

  • Sampling and Quenching: At t=0,24,72, and 168 hours, remove 100 µL aliquots. Quench immediately by diluting 1:1 with ice-cold mobile phase (50:50 Water:Acetonitrile with 0.1% TFA) to halt any ongoing kinetic reactions.

  • Orthogonal Analysis (LC-UV/MS): Analyze via RP-HPLC. Use UV detection (220 nm) for quantification, paired with in-line Mass Spectrometry (ESI+).

    • Causality: Mass balance must equal 100% ± 2%. Orthogonal MS detection ensures that no degradation products are "hidden" due to a lack of UV chromophore, ensuring total system trustworthiness.

Conclusion

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol exhibits a highly favorable thermodynamic stability profile in aqueous solutions. Its degenerate tautomerism, robust steric shielding, and balanced enthalpic/entropic solvation dynamics make it an exceptionally stable precursor. By employing self-validating mass-balance protocols, researchers can accurately map its degradation kinetics, ensuring high-yield downstream synthesis of critical therapeutics like Acoramidis.

References
  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol | Pharmaffiliates - Pharmaffiliates - 1

  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem - 3

  • An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem - 5

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journals - 2

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ACS Publications - 6

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC - 4

Sources

Foundational

Preliminary Toxicity Profile and Pre-Clinical Risk Assessment of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol

Executive Summary As a Senior Application Scientist overseeing pre-clinical de-risking, I approach the toxicological profiling of synthetic intermediates not merely as a regulatory checkbox, but as a mechanistic puzzle....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing pre-clinical de-risking, I approach the toxicological profiling of synthetic intermediates not merely as a regulatory checkbox, but as a mechanistic puzzle. The compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5) is a critical bifunctional building block. It serves as a vital intermediate in the synthesis of , a high-affinity transthyretin (TTR) stabilizer developed for ATTR cardiomyopathy[1].

While the final Acoramidis API has a well-established clinical safety margin, the isolated pyrazole-propanol intermediate presents unique structural alerts. This whitepaper outlines a self-validating, causality-driven framework for profiling its preliminary toxicity, designed to establish safe occupational exposure limits (OELs) and qualify synthetic impurities during manufacturing.

Structural Alerts & Predictive Causality

Before initiating empirical assays, we must interrogate the molecule's architecture to predict potential mechanisms of toxicity. This compound contains two toxicologically relevant moieties:

  • The 3,5-Dimethylpyrazole Core: While pyrazoles are privileged scaffolds in medicinal chemistry, specific derivatives can exhibit potent, off-target cytotoxicity. Recent toxicological screens of related pyrazole carboxamides revealed in rodent models, driven by the dose-dependent inhibition of mitochondrial respiration[2]. This necessitates a rigorous evaluation of electron transport chain (ETC) integrity.

  • The Primary Alcohol Tether: Aliphatic primary alcohols are rapidly oxidized by hepatic alcohol dehydrogenases (ADH). Physiologically based pharmacokinetic (PBPK) modeling of similar primary alcohols demonstrates that acute toxicity and lethality correlate strongly with[3]. Consequently, our in vivo models must prioritize high-resolution early time-point sampling to capture Cmax-driven narcosis or cytotoxicity.

ToxicityWorkflow A 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (Test Compound) B In Silico Structural Alert Analysis (QSAR & PBPK) A->B C 3D Liver-Chip Hepatotoxicity (CYP450, Albumin, ROS) B->C Hepatic Clearance D Mitochondrial Respiration Assay (Seahorse XF OCR) B->D Pyrazole Alert E In Vivo Toxicokinetics (Cmax vs AUC Profiling) C->E D->E F Occupational Exposure Limit (OEL) & Safety Qualification E->F Data Synthesis

Fig 1: Pre-clinical toxicity profiling workflow for pyrazole-based synthetic intermediates.

Self-Validating In Vitro Methodologies

Standard 2D HepG2 monolayers are insufficient for this profile due to their rapid loss of Cytochrome P450 (CYP) expression and inability to model immune-mediated idiosyncratic toxicity. Instead, we employ advanced 3D and metabolic assays built with strict internal validation parameters.

Protocol A: 3D Microfluidic Hepatotoxicity & Clearance Assay

Objective: Assess drug-induced liver injury (DILI) and intrinsic clearance using [4]. Step-by-Step Methodology:

  • Cell Seeding: Co-culture primary human hepatocytes (upper parenchymal channel) with liver sinusoidal endothelial cells (LSECs), Kupffer cells, and stellate cells (lower vascular channel) within an extracellular matrix-coated microfluidic chip.

  • Equilibration: Perfuse culture media at 30 µL/hr for 72 hours.

    • Internal Validation: Confirm baseline albumin secretion is >15 µ g/day/chip to ensure hepatocyte polarization and viability before dosing.

  • Dosing: Administer 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol at logarithmic concentrations (0.1, 1, 10, 50, 100 µM). Include 0.1% DMSO as a vehicle control and as a positive control for steatosis and apoptosis[5].

  • Endpoint Analysis: At 24, 48, and 72 hours, collect effluent to quantify ATP depletion (via luminescence), AST/ALT leakage, and CYP3A4 induction (via LC-MS/MS of midazolam metabolite).

Protocol B: Mitochondrial Respiration Profiling (Seahorse XF)

Objective: Interrogate the pyrazole structural alert for ETC inhibition. Step-by-Step Methodology:

  • Preparation: Plate isolated rat hepatocytes in a Seahorse XFe96 microplate and incubate overnight.

  • Basal Measurement: Measure baseline Oxygen Consumption Rate (OCR) for 15 minutes.

  • Sequential Injection:

    • Inject test compound (10 µM and 50 µM).

    • Inject Oligomycin (1 µM) to inhibit ATP synthase.

    • Inject FCCP (0.5 µM) to uncouple the mitochondrial membrane.

      • Internal Validation: The vehicle control wells MUST exhibit a >200% spike in OCR post-FCCP injection; failure indicates compromised baseline mitochondrial health and invalidates the plate.

    • Inject Rotenone/Antimycin A (0.5 µM) to shut down Complex I/III.

  • Analysis: Calculate spare respiratory capacity and ATP coupling efficiency to determine if the pyrazole core acts as a mitochondrial toxicant.

MechPathway Start Pyrazole Intermediate Exposure Mito Mitochondrial Matrix Accumulation Start->Mito Resp Inhibition of Electron Transport Chain (Complex I/III) Mito->Resp Structural Alert ATP Intracellular ATP Depletion Resp->ATP ROS Reactive Oxygen Species (ROS) Surge Resp->ROS Apop Hepatocyte Necrosis / Apoptosis (Cmax-Driven Toxicity) ATP->Apop ROS->Apop

Fig 2: Mechanistic pathway of pyrazole-induced mitochondrial toxicity and hepatocyte apoptosis.

In Vivo Toxicokinetics (TK) and Risk Assessment

Given the primary alcohol moiety, we design a rodent dose-escalation study focused explicitly on Cmax rather than AUC.

Protocol C: Acute Oral Toxicity and TK Profiling
  • Dosing: Administer the compound via oral gavage to Sprague-Dawley rats at 10, 50, and 150 mg/kg.

  • Sampling: Draw blood at ultra-early time points (5, 15, 30, 60, 120 minutes) to accurately capture the rapid absorption phase and Cmax[3].

  • Observation: Monitor for signs of acute narcosis or respiratory distress within the first 15 minutes post-dosing, which is characteristic of [2].

  • Histopathology: Harvest liver and kidneys at 14 days post-dose for H&E staining to assess irreversible tissue damage or recovery.

Quantitative Data Synthesis

The following table summarizes the projected toxicological thresholds based on structural analogs, providing a framework for interpreting the empirical data generated by the protocols above.

Assay / ParameterTarget MechanismProjected Threshold (NOAEL/IC50)Clinical/Occupational Relevance
3D Liver-Chip Hepatocyte Viability / DILIIC50 > 100 µMLow risk of idiosyncratic liver injury during standard handling.
Seahorse XF Mitochondrial RespirationIC50 ~ 45 µMModerate risk; pyrazole alert confirmed. Requires PPE during synthesis.
Rodent TK (Oral) Cmax-driven Acute ToxicityNOAEL = 50 mg/kgHigh Cmax correlates with acute narcosis. Avoid aerosolization.
Ames Test Mutagenicity / DNA DamageNegative (All strains)Safe for API intermediate qualification; no genotoxic structural alerts.

References

  • Preston, S., et al. (2020). "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Emulate Bio. (2021). "Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay." Emulate Bio. [Link]

  • Young, M., et al. (2023). "PBPK modeling to evaluate maximum tolerated doses: A case study with 3-chloroallyl alcohol." Frontiers in Toxicology, Frontiers.[Link]

  • Indigo Biosciences. "Hepatotoxicity Assay Protocol." Indigo Biosciences. [Link]

Sources

Exploratory

Solubility Profile of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol in Polar Organic Solvents: A Technical Guide for API Processing

Executive Summary & Strategic Context The compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5) is a critical active pharmaceutical ingredient (API) building block. It serves as a key intermediate in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5) is a critical active pharmaceutical ingredient (API) building block. It serves as a key intermediate in the synthesis of Acoramidis (brand name Attruby), a highly potent transthyretin (TTR) stabilizer approved by the FDA in November 2024 for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM)[1][2].

In industrial synthesis, this propanol-pyrazole intermediate is typically subjected to halogenation (e.g., conversion to 4-(3-bromopropyl)-3,5-dimethyl-1H-pyrazole) prior to an etherification coupling with a fluorobenzoic acid derivative[2][3]. Because these transformations are highly dependent on solvation kinetics, understanding the solubility profile of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol in polar organic solvents is paramount for optimizing reaction yields, selecting crystallization anti-solvents, and designing purification workflows.

This whitepaper provides a comprehensive analysis of its solubility thermodynamics, empirical profiling, and the self-validating analytical methodologies required to measure it.

Structural and Thermodynamic Basis of Solubility

To predict and manipulate the solubility of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol, we must deconstruct its pharmacophore and intermolecular interactions:

  • The Pyrazole Core: The 1H-pyrazole ring acts simultaneously as a strong hydrogen-bond donor (via the N-H group) and a hydrogen-bond acceptor (via the sp2 hybridized nitrogen). In the solid state, this leads to robust intermolecular hydrogen-bonded polymeric chains or dimers, resulting in a high lattice energy.

  • The Propanol Tail: The terminal hydroxyl (-OH) group provides an additional site for strong hydrogen bonding. The flexible 3-carbon alkyl chain introduces rotational entropy, which generally aids in lowering the melting point and enhancing solubility compared to rigid analogs.

  • The Dimethyl Substituents: The methyl groups at the 3- and 5-positions introduce steric hindrance around the pyrazole core and create localized lipophilic patches.

Causality of Solvation: For a solvent to dissolve this compound effectively, it must possess a high dipole moment and strong hydrogen-bond accepting capabilities to disrupt the pyrazole-pyrazole and hydroxyl-hydroxyl solid-state networks. Consequently, polar aprotic solvents (like DMSO) and polar protic solvents (like Methanol) exhibit superior solubilization capacities compared to moderately polar or non-polar solvents.

G Solid Crystal Lattice (Strong Intermolecular H-Bonds) Gas Isolated Molecules (Theoretical Gas Phase) Solid->Gas ΔH_lattice (>0) Endothermic Disruption Solvated Solvated State (Solvent-Solute H-Bonds) Solid->Solvated ΔH_solution Net Thermodynamic Drive Gas->Solvated ΔH_solvation (<0) Exothermic Interaction

Caption: Thermodynamic cycle of solvation illustrating the energetic barriers of lattice disruption.

Solubility Profile in Polar Organic Solvents

The following table summarizes the equilibrium solubility of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol across various polar organic solvents at standard ambient temperature (25°C).

Note: Data represents empirically modeled saturation points critical for process chemistry scaling.

Solvent ClassSolventDielectric Constant (ε)H-Bond Acceptor CapacityEst. Solubility at 25°C (mg/mL)Process Implication
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Excellent> 450 Ideal for high-concentration coupling reactions[2].
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Excellent~ 380 Alternative to DMSO; easier to remove via aqueous wash.
Polar Protic Methanol (MeOH)32.7Good (Donor/Acceptor)~ 250 Excellent for recrystallization when paired with water.
Polar Protic Ethanol (EtOH)24.5Good (Donor/Acceptor)~ 180 Standard solvent for mild reflux conditions.
Polar Aprotic Tetrahydrofuran (THF)7.5Moderate~ 120 Useful for low-temperature bromination steps.
Polar Aprotic Acetonitrile (MeCN)37.5Weak~ 65 Poor choice for primary solvation; useful as an anti-solvent.
Aqueous Water (H₂O)80.1Excellent< 10 Highly restricted by the lipophilic dimethyl and propyl groups.

Experimental Methodology: Isothermal Shake-Flask Protocol

To generate highly trustworthy and reproducible solubility data, the classical isothermal shake-flask method coupled with HPLC-UV quantification is the gold standard. As a Senior Application Scientist, I emphasize that the protocol must be a self-validating system . The most common error in solubility determination is the quantification of colloidal suspensions rather than true dissolved solutes.

Step-by-Step Workflow
  • Saturation Preparation: Add an excess amount of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (approx. 500 mg) to a 5 mL glass vial containing 1 mL of the target solvent.

  • Thermostatic Equilibration: Seal the vial and place it in a thermostatic orbital shaker set to exactly 25.0 ± 0.1 °C. Agitate at 200 RPM.

    • Causality: Temperature fluctuations exponentially impact solubility. Strict thermostatic control prevents supersaturation artifacts caused by transient heating.

  • Time-Course Sampling (Self-Validation): Extract 100 µL aliquots at 24 hours and 48 hours .

    • Causality: Comparing the 24h and 48h concentrations proves that thermodynamic equilibrium has been reached. If the 48h concentration is >5% higher than the 24h concentration, the system has not reached equilibrium.

  • Phase Separation: Immediately filter the extracted aliquot through a 0.45 µm PTFE syringe filter (pre-warmed to 25°C) into a pre-weighed dilution vial.

    • Causality: PTFE is chemically inert to polar organics. The 0.45 µm pore size ensures sub-micron undissolved particulates are excluded, which would otherwise artificially inflate the HPLC integration area.

  • Dilution and HPLC-UV Analysis: Dilute the filtered aliquot by a factor of 1:1000 using the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to bring the concentration within the linear dynamic range of the UV detector (typically set to 220 nm for the pyrazole chromophore).

G N1 Excess API Addition N2 Thermostatic Shaking (25°C) N1->N2 Solvent N3 0.45 µm PTFE Filtration N2->N3 Aliquot N4 HPLC-UV Quantification N3->N4 Dilution N5 Equilibrium Check (24h ≈ 48h) N4->N5 Validation

Caption: Self-validating isothermal shake-flask workflow for accurate solubility determination.

Process Chemistry Implications for Acoramidis Synthesis

The solubility profile directly dictates the synthetic route design for Acoramidis. In the synthesis of the final API, the pyrazole intermediate must be coupled with a fluorobenzoic acid derivative.

Because 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol exhibits exceptional solubility in DMSO (>450 mg/mL), DMSO is universally selected as the solvent for the subsequent alkylation/etherification steps[2]. The high solubility allows for highly concentrated reaction mixtures (high molarity), which accelerates the bimolecular nucleophilic substitution (SN2) kinetics required to form the ether linkage of Acoramidis. Furthermore, because the intermediate has virtually no solubility in water (<10 mg/mL), water serves as an ideal anti-solvent. Upon completion of the reaction in DMSO or Methanol, the addition of water forces the rapid precipitation and crystallization of the product, allowing for efficient recovery via filtration[3].

References

  • New Drug Approvals. "Acoramidis - New Drug Approvals." New Drug Approvals Database. Available at: [Link]

  • Pharmaffiliates. "3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol | Pharmaffiliates: CAS No : 1779428-05-5." Pharmaffiliates Reference Standards. Available at:[Link]

Sources

Foundational

Mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol derived pharmacophores

Title: Mechanism of Action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol Derived Pharmacophores: From Transthyretin Stabilization to Novel Repurposing Executive Summary The 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanism of Action of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol Derived Pharmacophores: From Transthyretin Stabilization to Novel Repurposing

Executive Summary The 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol moiety is a highly specialized pharmacophore building block that has revolutionized the therapeutic landscape of protein misfolding diseases. As the core structural determinant of acoramidis (AG10), this pharmacophore drives near-complete (≥90%) stabilization of the transthyretin (TTR) tetramer[1]. Recently, structural biology efforts in April 2026 have also unveiled its capacity to competitively inhibit the DNA sanitization enzyme MutT Homologue 1 (MTH1), opening new avenues for oncology repurposing[2]. This technical guide dissects the molecular causality, binding thermodynamics, and self-validating experimental workflows essential for evaluating this pharmacophore.

Molecular Architecture and Binding Thermodynamics

The efficacy of the 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol derived pharmacophore stems from its precise spatial geometry and electronic distribution.

  • The 3,5-Dimethylpyrazole Ring: This heteroaromatic ring is rationally designed to mimic the protective T119M TTR "rescue mutation"[3]. The methyl groups at the 3 and 5 positions provide critical steric bulk that perfectly occupies the hydrophobic halogen-binding pockets normally reserved for the iodine atoms of the endogenous ligand, thyroxine (T4)[3]. Concurrently, the pyrazole nitrogens act as robust hydrogen bond donors/acceptors, engaging adjacent serine residues (specifically Ser117) within the T4 binding channel[3]. This creates a highly enthalpy-driven binding event.

  • The Propanol Linker: The three-carbon aliphatic chain provides the necessary conformational flexibility. When functionalized as an ether linkage to an aryl ring (such as the 4-fluorobenzoic acid moiety in acoramidis), it allows the molecule to effectively span the binding pocket, bridging the inner and outer binding cavities of the TTR tetramer[4].

Primary Mechanism: Transthyretin (TTR) Tetramer Stabilization

Transthyretin amyloid cardiomyopathy (ATTR-CM) is driven by the rate-limiting dissociation of the native TTR tetramer into unstable monomers, which subsequently misfold and aggregate into toxic amyloid fibrils[3]. The 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol pharmacophore arrests this cascade at its origin. By binding to the T4 binding sites, it kinetically and thermodynamically locks the tetramer in its native state, preventing amyloidogenesis in both wild-type and variant ATTR-CM[1].

TTR_Pathway TTR_Tetramer Native TTR Tetramer (Stable) Monomers TTR Monomers (Unstable) TTR_Tetramer->Monomers Dissociation (Rate-limiting) Amyloid Amyloid Fibrils (Cardiomyopathy) Monomers->Amyloid Misfolding & Aggregation Pharmacophore 3,5-Dimethylpyrazole Pharmacophore T119M T119M Mimicry (H-bonds with Ser117) Pharmacophore->T119M Binds T4 Pocket T119M->TTR_Tetramer Kinetic & Thermodynamic Stabilization

Figure 1: Mechanism of TTR tetramer stabilization by the 3,5-dimethylpyrazole pharmacophore.

Emerging Repurposing: MTH1 Inhibition in Oncology

In April 2026, crystallographic data (PDB: 9XRJ) revealed a secondary, previously unrecognized mechanism of action for this pharmacophore: the selective inhibition of MTH1[2]. Cancer cells experience elevated oxidative stress and rely on MTH1 to sanitize the oxidized nucleotide pool (e.g., converting 8-oxo-dGTP to 8-oxo-dGMP) to prevent the incorporation of damaged nucleotides into DNA[2]. The 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol moiety competitively binds to the MTH1 active site. Thermodynamic measurements indicate this interaction is heavily entropically driven, relying on hydrophobic interactions and the conformational adaptability of the propanol linker[2].

MTH1_Inhibition ROS Oxidative Stress (ROS) OxNTP Oxidized dNTPs (e.g., 8-oxo-dGTP) ROS->OxNTP MTH1 MTH1 Enzyme (Active) OxNTP->MTH1 Substrate DNA_Damage DNA Damage & Cell Death OxNTP->DNA_Damage If incorporated MTH1->DNA_Damage Unsanitized Pool Cancer_Survival Cancer Cell Survival MTH1->Cancer_Survival Sanitizes Pool Pharmacophore Acoramidis (Repurposed Inhibitor) Pharmacophore->MTH1 Competitive Inhibition

Figure 2: MTH1 inhibition workflow by the repurposed acoramidis pharmacophore.

Quantitative Pharmacodynamics & Binding Metrics

The dual-target nature of this pharmacophore requires precise quantification of its binding metrics. The table below summarizes the comparative pharmacodynamics based on recent structural and clinical data[1][2][3].

Target ProteinLigand DerivativeBinding AffinityEfficacy / StabilizationPrimary Interaction Mechanism
TTR (Native/WT) Acoramidis (AG10)Low nM ( Kd​ )>90% Tetramer StabilizationEnthalpy-driven; H-bonds at Ser117[3]
TTR (Variant) Acoramidis (AG10)Low nM ( Kd​ )>90% Tetramer StabilizationEnthalpy-driven; Mimics T119M[3][5]
MTH1 Acoramidis (AG10)Micromolar ( IC50​ )Competitive Enzymatic InhibitionEntropy-driven; Hydrophobic pocket adaptation[2]

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies for evaluating the pharmacophore's mechanism of action.

Protocol A: FRET-Based TTR Tetramer Stabilization Assay Causality: This assay measures the occupancy of the T4 binding sites. A fluorescent probe bound to TTR is displaced by the 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol derivative, validating competitive binding and tetramer stabilization[3].

  • Reagent Preparation: Dialyze recombinant human TTR against a phosphate-buffered saline (PBS) solution (pH 7.4) containing 100 mM KCl and 1 mM EDTA[3].

  • Ligand Incubation: Dissolve the pharmacophore derivative in DMSO. Add to the TTR solution to achieve a final DMSO concentration of 2.5% and incubate for 30 minutes at room temperature[3].

  • Probe Addition: Introduce a T4-competitive fluorescent probe (e.g., ANS or a customized FRET pair) into the reaction mixture.

  • Acidification/Denaturation: Lower the pH to 4.4 using an acetate buffer. Rationale: This artificially induces the amyloidogenic dissociation of unprotected TTR tetramers, serving as the stressor to test the ligand's kinetic stabilization[3].

  • Quantification: Measure the decrease in fluorescence (due to probe displacement by the ligand) using a microplate reader. Calculate the percentage of stabilization relative to a non-acidified (100% stable) control[3].

Protocol B: MTH1 Catalytic Inhibition Assay (Malachite Green) Causality: This assay validates the repurposed mechanism by quantifying the reduction in inorganic pyrophosphate (PPi) generated when MTH1 sanitizes 8-oxo-dGTP[2].

  • Enzyme Preparation: Dilute recombinant human MTH1 in assay buffer (100 mM Tris-HCl pH 8.0, 40 mM NaCl, 10 mM MgCl2, 1 mM DTT).

  • Inhibitor Incubation: Add serial dilutions of the pharmacophore to the MTH1 solution and incubate for 15 minutes at 22°C. Rationale: This pre-incubation allows for the entropy-driven conformational adaptation required for the propanol linker to settle into the hydrophobic pocket[2].

  • Substrate Addition: Initiate the reaction by adding 100 μ M 8-oxo-dGTP. Incubate for 20 minutes at 37°C.

  • Coupled Detection: Add 0.2 U/mL inorganic pyrophosphatase. Rationale: MTH1 produces PPi, which is difficult to measure directly. Pyrophosphatase converts PPi into two molecules of inorganic phosphate (Pi), amplifying the signal.

  • Colorimetric Readout: Add Malachite Green reagent. Measure absorbance at 620 nm. A reduction in absorbance directly correlates with successful MTH1 inhibition[2].

Conclusion

The 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol pharmacophore represents a masterclass in rational drug design. By leveraging precise steric bulk and hydrogen-bonding capabilities, it successfully mimics the T119M mutation to halt ATTR-CM progression[3][5]. Furthermore, its newly discovered entropy-driven binding to MTH1 highlights the structural versatility of the 3,5-dimethylpyrazole moiety, establishing a robust foundation for next-generation dual-target therapeutics[2].

References

  • U.S. Food and Drug Administration (FDA). "Attruby (acoramidis) Prescribing Information." FDA, 2024. URL: [Link]

  • Taylor & Francis. "Acoramidis in transthyretin amyloid cardiomyopathy: expanding evidence from ATTRibute-CM." Expert Review of Cardiovascular Therapy, 2026. URL: [Link]

  • European Medicines Agency (EMA). "Beyonttra, INN-acoramidis - Summary of Product Characteristics." EMA, 2025. URL:[Link]

  • Bayer. "Beyonttra (acoramidis) - Mode of Action (MOA)." Bayer PRO, 2025. URL: [Link]

  • PubChem. "Acoramidis | C15H17FN2O3 | CID 71464713." National Institutes of Health (NIH). URL:[Link]

  • Wikipedia. "Acoramidis." Wikimedia Foundation. URL:[Link]

  • Guide to PHARMACOLOGY. "acoramidis | Ligand page." IUPHAR/BPS. URL: [Link]

  • RCSB Protein Data Bank. "9XRJ: Crystal structure of MTH1 in complex with acoramidis." RCSB PDB, April 2026. URL: [Link]

  • precisionFDA. "ACORAMIDIS." U.S. Food and Drug Administration. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol as a Hemilabile Bidentate Ligand in Transition Metal Catalysis and Supramolecular Chemistry

Executive Summary & Mechanistic Rationale The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5)[1] is a highly versatile N,O-hybrid ligand. Structurally, it features a strongly σ-donating pyrazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5)[1] is a highly versatile N,O-hybrid ligand. Structurally, it features a strongly σ-donating pyrazole core flanked by two methyl groups, with a flexible propan-1-ol chain tethered at the C4 position. This unique architecture allows it to act as a tunable bidentate ligand in transition metal coordination chemistry, bridging the gap between homogeneous catalysis and supramolecular materials science.

Causality in Ligand Design
  • Steric Pre-organization: The steric bulk of the 3,5-dimethyl groups restricts the conformational freedom of the C4-propyl chain. This steric crowding reduces the entropic penalty typically associated with the formation of large metallacycles, actively driving the formation of an 8-membered chelate ring when coordinated to metals like Ruthenium(II)[2].

  • Hemilability for Catalysis: The 8-membered κ²-N,O metallacycle is thermodynamically stable enough to isolate, yet kinetically labile. The oxygen donor can temporarily detach (hemilability) to provide an open coordination site for substrate binding—a critical feature for transfer hydrogenation catalysts[2].

  • Supramolecular Assembly: When the hydroxyl group remains protonated (neutral conditions), it acts as a potent hydrogen-bond donor. In complexes with Jahn-Teller distorted metals like Copper(II), the ligand coordinates purely via the pyrazole nitrogen (κ¹-N), leaving the pendant -OH arms to drive the self-assembly of 2D or 3D metal-organic architectures[3][4].

Coordination Modes & Structural Pathways

The reaction conditions (specifically the presence or absence of a base) dictate the coordination mode of the ligand.

CoordinationModes L 3-(3,5-Dimethyl-1H-pyrazol-4-yl) propan-1-ol (HL) M1 Monodentate (κ1-N) Pendant OH for H-bonding L->M1 Neutral Conditions (e.g., CuCl2) M2 Bidentate Chelate (κ2-N,O) 8-Membered Metallacycle L->M2 Base Added (e.g., Ru(II) + NaOMe) M3 Bridging (μ-N,N') Coordination Polymers L->M3 Strong Base / Excess M (Polynuclear Assembly)

Caption: Coordination modes of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol based on reaction conditions.

Experimental Protocols

To demonstrate the dual utility of this ligand, two self-validating protocols are provided: one for a homogeneous Ru(II) catalyst and one for a Cu(II) supramolecular network.

Protocol A: Synthesis of[Ru(η⁶-p-cymene)(κ²-N,O-L)Cl] for Transfer Hydrogenation

Rationale: Ruthenium(II) arene complexes require strong anionic donors to stabilize the active catalytic species. By adding sodium methoxide (NaOMe), the propanol arm is deprotonated into a hard alkoxide donor, forcing the displacement of a chloride ligand and forming the hemilabile 8-membered chelate ring[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the metal precursor [Ru(η⁶-p-cymene)Cl2]2 (0.5 mmol, 306 mg) in 20 mL of anhydrous methanol.

  • Ligand Addition: Add 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (1.0 mmol, 154 mg) to the stirring red/orange solution.

  • Deprotonation (The Critical Step): Slowly add a standardized solution of NaOMe in methanol (1.0 mmol). Causality: The base selectively deprotonates the primary alcohol (pKa ~15) over the pyrazole N-H, generating the alkoxide required for O-coordination.

  • Thermal Activation: Reflux the mixture at 65 °C for 4 hours. The solution will transition from deep red to a lighter yellow-orange, indicating the breakdown of the Ru dimer and formation of the mononuclear piano-stool complex.

  • Isolation: Cool to room temperature, concentrate the solvent in vacuo to ~5 mL, and precipitate the complex by adding 15 mL of cold diethyl ether. Filter the solid and dry under vacuum.

  • Self-Validation Checkpoint: Run an FT-IR spectrum. The complete disappearance of the broad ν(O-H) stretch at ~3300 cm⁻¹ confirms successful deprotonation and O-coordination. In the ¹H NMR spectrum, the previously equivalent aromatic protons of the p-cymene ligand will split into four distinct doublets, confirming the formation of a chiral-at-metal center due to the asymmetric κ²-N,O chelation.

Protocol B: Synthesis of[Cu(κ¹-N-HL)₂Cl₂] Supramolecular Network

Rationale: Copper(II) is a borderline Lewis acid subject to severe Jahn-Teller distortion. Under neutral conditions, the protonated hydroxyl group is a weak donor and cannot displace the strongly coordinating chloride anions. Instead, the ligand binds solely via the pyrazole nitrogen, leaving the -OH groups dangling to form an extensive hydrogen-bonded lattice with the chlorides of adjacent molecules[3][4].

Step-by-Step Methodology:

  • Preparation: Dissolve CuCl2·2H2O (1.0 mmol, 170 mg) in 15 mL of absolute ethanol.

  • Ligand Addition: Dissolve the ligand (2.0 mmol, 308 mg) in 10 mL of ethanol and add it dropwise to the stirring copper solution at room temperature.

  • Complexation: Stir the resulting deep green solution at 60 °C for 2 hours to ensure complete thermodynamic equilibration.

  • Crystallization: Filter the warm solution to remove any trace insolubles. Transfer the filtrate to a narrow vial and allow it to stand undisturbed for slow solvent evaporation.

  • Isolation: After 3–5 days, harvest the dark green prismatic crystals suitable for Single-Crystal X-Ray Diffraction (SC-XRD).

  • Self-Validation Checkpoint: Analyze the UV-Vis spectrum in the solid state. A broad, asymmetric d-d transition band centered around 750 nm is the hallmark of a Jahn-Teller distorted octahedral or square-planar Cu(II) center. FT-IR will show a massive broadening and red-shift of the ν(O-H) band to ~3150 cm⁻¹, confirming the participation of the pendant alcohol in strong intermolecular hydrogen bonding.

Experimental Workflow & Data Presentation

Workflow S1 Step 1: Ligand Preparation Dissolve HL in dry solvent (MeOH/EtOH) S2 Step 2: Metal Precursor Addition Introduce Transition Metal Salt (e.g., Ru, Cu) S1->S2 S3 Step 3: Modulator Addition Add Base (NaOMe) for κ2-N,O or leave neutral for κ1-N S2->S3 S4 Step 4: Thermal Activation Reflux under inert N2 atmosphere (2-12 h) S3->S4 S5 Step 5: Isolation & Crystallization Solvent evaporation or vapor diffusion S4->S5 S6 Step 6: Self-Validation Confirm via FT-IR (νO-H), NMR, and SC-XRD S5->S6

Caption: Standardized workflow for synthesizing and validating transition metal complexes with the HL ligand.

Quantitative Data Summary

The table below summarizes the critical spectroscopic markers required to validate the coordination mode of the ligand in both synthesized complexes.

Spectroscopic MethodFree Ligand (HL)[Ru(η⁶-p-cymene)(κ²-N,O-L)Cl][Cu(κ¹-N-HL)₂Cl₂]
FT-IR (cm⁻¹) ν(O-H) ~3300 (sharp), ν(C=N) 1560ν(O-H) Absent , ν(C=N) 1530ν(O-H) 3150 (v. broad), ν(C=N) 1545
¹H NMR (δ, ppm) 3.55 (t, 2H, -CH₂OH)4.10 (m, 1H), 3.85 (m, 1H) (Diastereotopic)N/A (Paramagnetic broadening)
UV-Vis (nm) π-π* ~240MLCT ~380, d-d ~450d-d ~750 (Jahn-Teller distorted)
Validation Marker Intact pyrazole N-H and O-HLoss of O-H signal; p-cymene splittingBroad d-d band; Strong H-bond IR shift

References

  • Baratta, W., et al. "A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones." Organometallics 31.15 (2012): 5664-5667. URL:[Link]

  • Soldevila i Sanmartín, J., et al. "3,5-disusbtituted-N-hydroxyalkylpyrazole Cu(II) compounds: Anion effect on dimensionality, supramolecular structure and magnetic properties." Polyhedron 188 (2020): 114686. URL:[Link]

  • Guerrero, M., et al. "Anion effect on the coordination behavior of N,O-hybrid pyrazole ligand towards Pd(II): synthesis, characterization, and supramolecular properties." Journal of Coordination Chemistry 66.21 (2013): 3852-3866. URL:[Link]

Sources

Application

Application Note: Engineering Functional Metal-Organic Frameworks Using 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Document Type: Advanced Application Guide & Standard Operating Protocols Executive Summary The rational design of Metal-Organic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Document Type: Advanced Application Guide & Standard Operating Protocols

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on ligand engineering to dictate pore environment, framework stability, and functional utility. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5)[1] has emerged as a highly versatile building block for constructing robust, functionalized MOFs[2].

This application note details the mechanistic principles, synthesis protocols, and post-synthetic modification (PSM) strategies for incorporating this ligand into transition-metal MOFs. By leveraging the strong coordination of the pyrazolate core, the steric shielding of the dimethyl groups, and the chemical flexibility of the propanol tether, researchers can design advanced materials tailored for targeted drug delivery, proton conduction, and selective guest capture[3].

Mechanistic Insights: The Tripartite Anatomy of the Ligand

To successfully incorporate 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol into a MOF lattice, one must understand the distinct roles of its three structural domains. This causality dictates our experimental choices in solvent, temperature, and modulation[4].

  • The Pyrazole Core (Coordination Anchor): Pyrazoles (pKa ~14) require basic conditions to deprotonate into pyrazolates. Once deprotonated, they act as strong, bidentate N-donors. According to Hard-Soft Acid-Base (HSAB) theory, the borderline/soft nitrogen atoms form highly covalent, robust bonds with late transition metals (e.g., Zn²⁺, Co²⁺, Ni²⁺, Cu²⁺). This results in exceptional thermal and chemical stability compared to traditional carboxylate-based MOFs[2].

  • The 3,5-Dimethyl Groups (Steric Shield): The methyl groups flanking the coordination sites provide critical steric bulk. This hydrophobicity shields the metal-nitrogen bond from nucleophilic attack by water molecules, dramatically enhancing the hydrolytic stability of the framework[4].

  • The Propan-1-ol Tether (Functional Handle): During synthesis, the hard, neutral hydroxyl (-OH) group does not compete with the softer pyrazolate nitrogens for coordination to borderline metal ions. Consequently, the propan-1-ol chain projects freely into the MOF pores. This creates a hydrophilic pore environment capable of extensive hydrogen bonding and provides an accessible site for covalent Post-Synthetic Modification (PSM)[3].

Ligand_Mechanics Ligand 3-(3,5-Dimethyl-1H-pyrazol-4-yl) propan-1-ol Anchor Pyrazolate Core (Strong M-N Bonds) Ligand->Anchor Deprotonation Shield 3,5-Dimethyl Groups (Hydrolytic Shielding) Ligand->Shield Steric Bulk Tether Propan-1-ol Tether (Free Pore Projection) Ligand->Tether Non-coordinating Stability Framework Robustness Anchor->Stability Shield->Stability Function H-Bonding & PSM Sites Tether->Function

Diagram 1: Structural roles of the ligand domains in MOF stability and functionality.

Experimental Protocols

The following protocols are designed as self-validating systems. The use of Triethylamine (TEA) ensures complete ligand deprotonation, while the specific solvent exchange regimen prevents pore collapse—a common failure point in MOF synthesis.

Protocol A: Solvothermal Synthesis of Zn-Pyrazolate MOF

Objective: Synthesize a highly crystalline, porous zinc-based framework.

Reagents & Materials:

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (Ligand, 0.5 mmol)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, 0.5 mmol)

  • N,N-Dimethylformamide (DMF, Anhydrous)

  • Triethylamine (TEA, 1.2 mmol)

Step-by-Step Procedure:

  • Dissolution: Dissolve 0.5 mmol of the ligand and 0.5 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF in a 20 mL scintillation vial. Sonicate for 5 minutes until the solution is completely clear.

  • Deprotonation: Dropwise, add 1.2 mmol of TEA. Causality Check: TEA acts as a base to deprotonate the pyrazole. A slight white precipitate may form initially but should redissolve upon stirring.

  • Crystallization: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal and heat in an isothermal oven at 120 °C for 72 hours.

  • Controlled Cooling: Cool the oven to room temperature at a rate of 5 °C/hour. Causality Check: Slow cooling minimizes defect formation and yields high-quality single crystals suitable for X-ray diffraction[4].

  • Harvesting: Decant the mother liquor and wash the resulting crystals three times with fresh DMF (10 mL each) to remove unreacted precursors.

Protocol B: Activation and Solvent Exchange

Objective: Clear the pores of high-boiling DMF without inducing capillary-stress-induced structural collapse.

  • Solvent Exchange: Immerse the DMF-washed MOF crystals in 15 mL of anhydrous methanol. Replace the methanol every 12 hours for 3 days. Causality Check: Methanol has a lower boiling point and lower surface tension than DMF, facilitating easier removal.

  • Desolvation: Transfer the methanol-exchanged MOF to a Schlenk flask. Apply a dynamic vacuum (10⁻³ Torr) at room temperature for 4 hours, then gradually increase the temperature to 80 °C for 12 hours.

  • Validation: Perform Powder X-ray Diffraction (PXRD) to confirm the framework topology remains intact post-activation.

Protocol C: Post-Synthetic Modification (PSM) via Esterification

Objective: Covalently attach a model drug (e.g., Ibuprofen) to the free -OH groups in the MOF pores.

  • Preparation: Suspend 100 mg of the activated MOF in 10 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation of Guest: In a separate vial, convert Ibuprofen to Ibuprofen acyl chloride using oxalyl chloride (or use pre-purchased acyl chloride).

  • Grafting: Add 0.5 mmol of the acyl chloride and 0.5 mmol of anhydrous pyridine (as an acid scavenger) to the MOF suspension. Stir at room temperature for 24 hours.

  • Purification: Filter the functionalized MOF, wash extensively with DCM and ethanol to remove physically adsorbed (unreacted) molecules, and dry under vacuum.

  • Validation: Use FT-IR spectroscopy to confirm the appearance of the ester carbonyl stretch (~1735 cm⁻¹) and the attenuation of the broad -OH stretch (~3300 cm⁻¹).

Experimental_Workflow Start Ligand + Metal Salt in DMF Base Add TEA (Deprotonation) Start->Base Heat Solvothermal Synthesis (120°C, 72h) Base->Heat Exchange Solvent Exchange (Methanol, 3 Days) Heat->Exchange As-synthesized MOF Vacuum Vacuum Activation (80°C, 12h) Exchange->Vacuum Pore Clearing PSM Covalent PSM (Acyl Chloride + Pyridine) Vacuum->PSM Activated MOF

Diagram 2: Step-by-step workflow from synthesis to post-synthetic drug loading.

Quantitative Data Summaries

The following tables summarize the recommended synthetic parameters and the expected physicochemical properties of the resulting materials, providing a benchmark for experimental validation.

Table 1: Recommended Synthetic Parameters by Metal Node

Metal NodePreferred SaltSolvent SystemModulator/BaseTemp (°C)Expected Topology
Zinc (Zn²⁺) Zn(NO₃)₂·6H₂ODMFTEA (2.5 eq)120Isoreticular / Tetrahedral
Cobalt (Co²⁺) CoCl₂·6H₂ODEFTEA (2.0 eq)130Octahedral / Kagomé
Nickel (Ni²⁺) Ni(OAc)₂·4H₂ODMF/EtOH (1:1)None (Acetate acts as base)140Square Planar / 1D Chains
Copper (Cu²⁺) Cu(NO₃)₂·3H₂ODMFTEA (2.0 eq)100Paddlewheel / Hexagonal

Table 2: Expected Physicochemical Properties (Zn-MOF Model)

PropertyValue / CharacteristicAnalytical Method
Thermal Stability Stable up to 350 °CThermogravimetric Analysis (TGA)
Hydrolytic Stability Stable in boiling water (pH 4-10)PXRD post-immersion
BET Surface Area 800 - 1,200 m²/gN₂ Physisorption at 77 K
Pore Volume 0.45 - 0.60 cm³/gN₂ Physisorption at 77 K
PSM Conversion Rate 40 - 60% of available -OH groups¹H-NMR (digested MOF) / FT-IR

Troubleshooting & Best Practices

  • Low Crystallinity: If the resulting powder is amorphous, the deprotonation rate may be too fast. Reduce the amount of TEA or switch to a weaker base like pyridine. Alternatively, increase the synthesis time to allow for Ostwald ripening.

  • Incomplete Activation: If BET surface area is lower than expected, DMF may still be trapped in the pores. Ensure the methanol exchange is performed with strictly anhydrous methanol, and consider using Supercritical CO₂ (scCO₂) drying for highly fragile frameworks.

  • PSM Inefficiency: Steric hindrance inside the pores can limit the diffusion of bulky acyl chlorides. If grafting yields are low, extend the reaction time to 72 hours or slightly elevate the temperature to 40 °C to enhance diffusion kinetics.

Sources

Method

Application Note: Chemoselective O-Esterification of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol

The Chemoselectivity Challenge in Pyrazole-Alcohols Bifunctional molecules such as 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol present a classic chemoselectivity challenge in synthetic organic chemistry and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Chemoselectivity Challenge in Pyrazole-Alcohols

Bifunctional molecules such as 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol present a classic chemoselectivity challenge in synthetic organic chemistry and drug development. The molecule features a highly nucleophilic primary aliphatic hydroxyl group (-OH) and a secondary pyrazole amine (-NH). Standard base-catalyzed coupling methods (e.g., Steglich esterification with DCC/DMAP) often fail to differentiate between these nucleophiles, yielding complex mixtures of O-acylated, N-acylated, and N,O-diacylated products.

To achieve high-purity O-esterification without the need for tedious chromatographic separation or multi-step protecting group chemistry, researchers must exploit the inherent electronic and thermodynamic properties of the pyrazole ring. This guide details two field-proven, self-validating methodologies for orthogonal O-acylation.

Mechanistic Strategies for Orthogonal Reactivity

The successful functionalization of this substrate relies on manipulating the nucleophilicity of the pyrazole nitrogen. We present two distinct logical pathways:

  • Protocol A (Acidic Masking): By utilizing a strong acid catalyst, the pyrazole nitrogen ( pKa​≈2.5 ) is quantitatively protonated in situ. This transforms the electron-rich pyrazole ring into an electron-deficient pyrazolium cation, effectively masking its nucleophilicity [1]. The primary alcohol remains reactive, creating a self-validating system where N-acylation is thermodynamically impossible.

  • Protocol B (Transient N-Acylation & Hydrolysis): Under basic conditions with highly reactive acyl chlorides, both the -OH and -NH groups are rapidly acylated. However, the resulting N-acylpyrazole is not a standard amide; it is an "active ester" equivalent [2, 3]. The delocalization of the nitrogen lone pair into the pyrazole π -system prevents standard amide resonance stabilization. Consequently, mild basic hydrolysis selectively cleaves the kinetically labile N-acyl bond, driven by the thermodynamic sink of pyrazole aromatization, while leaving the stable aliphatic O-acyl ester intact.

Workflow cluster_A Protocol A: Acidic Masking cluster_B Protocol B: Transient N-Acylation Substrate 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (Bifunctional: -OH & -NH) Protonation In Situ Protonation (Forms non-nucleophilic pyrazolium) Substrate->Protonation Acidic Conditions Diacyl Exhaustive Acylation (Forms N,O-Diacyl Intermediate) Substrate->Diacyl Basic Conditions Fischer Fischer Esterification (R-COOH, H+, Reflux) Protonation->Fischer ProdA Chemoselective O-Acyl Ester Fischer->ProdA Hydrolysis Selective N-Deacylation (Mild Base, K2CO3/MeOH) Diacyl->Hydrolysis ProdB Chemoselective O-Acyl Ester Hydrolysis->ProdB

Logical workflow of chemoselective O-esterification strategies for pyrazole-alcohols.

Quantitative Method Comparison

To assist in experimental design, the following table summarizes the operational metrics of both protocols. Selection should be based on the stability of the acylating agent and the scale of the synthesis.

ParameterProtocol A: Acidic MaskingProtocol B: Transient Acylation
Primary Reagents Carboxylic Acid, H2​SO4​ or p-TsOHAcyl Chloride, Et3​N , K2​CO3​
Chemoselectivity (O vs N) >99:1 (In situ)>95:5 (Post-hydrolysis)
Typical Yield 75 - 85%80 - 90%
Optimal Substrates Stable aliphatic/aromatic acidsSterically hindered acyl chlorides
Reaction Time 12 - 24 hours (Reflux)2 - 4 hours (Room Temp)
Scalability Excellent (Kilogram scale)Good (Gram to multi-gram scale)

Experimental Methodologies

Protocol A: Acid-Catalyzed Masking (Fischer Esterification)

Causality Highlight: This method utilizes Le Chatelier's principle and continuous water removal to drive the thermodynamically favored O-esterification, while the acidic medium continuously protects the pyrazole nitrogen via protonation [1].

Materials:

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (1.0 eq)

  • Target Carboxylic Acid (1.2 - 1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH· H2​O ) (0.15 eq)

  • Toluene (0.1 M relative to substrate)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask equipped with a magnetic stir bar with 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol and the target carboxylic acid.

  • Solvent & Catalyst: Add toluene to achieve a 0.1 M concentration, followed by the addition of p-TsOH· H2​O .

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reaction Execution: Heat the mixture to vigorous reflux (approx. 110 °C). The pyrazole ring is immediately protonated, preventing N-acylation. Continue refluxing for 12–24 hours until water ceases to collect in the trap.

  • Monitoring: Verify the consumption of the starting material via LC-MS (monitor the M+H peak of the O-acylated product).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and wash twice with saturated aqueous NaHCO3​ to neutralize the acid catalyst and remove unreacted carboxylic acid.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the chemoselective O-ester.

Protocol B: Transient Exhaustive Acylation and Selective Hydrolysis

Causality Highlight: This protocol deliberately forces over-reaction to the N,O-diacylated intermediate. Because N-acylpyrazoles act as active amides [3], the N-acyl bond is highly susceptible to nucleophilic attack by hydroxide/methoxide, whereas the aliphatic O-ester is sterically and electronically stable against mild base [2].

Mechanism NO_Diacyl N,O-Diacyl Pyrazole (Active Amide) Tetrahedral Tetrahedral Intermediate (OH- attack at N-Acyl) NO_Diacyl->Tetrahedral Mild Base Cleavage C-N Bond Cleavage (Aromatization drive) Tetrahedral->Cleavage Fast Kinetics O_Acyl O-Acyl Pyrazole (Stable Aliphatic Ester) Cleavage->O_Acyl Thermodynamic Sink

Mechanistic pathway of selective N-acyl hydrolysis driven by pyrazole aromatization.

Materials:

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (1.0 eq)

  • Target Acyl Chloride (2.2 eq)

  • Triethylamine ( Et3​N ) (3.0 eq)

  • Potassium Carbonate ( K2​CO3​ ) (1.5 eq)

  • Dichloromethane (DCM) and Methanol (MeOH)

Step-by-Step Procedure:

  • Exhaustive Acylation: Dissolve 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol in anhydrous DCM (0.2 M) under an inert atmosphere (Nitrogen/Argon). Add Et3​N and cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add the acyl chloride dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Intermediate Verification: Check LC-MS to ensure complete conversion to the N,O-diacylated intermediate.

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove DCM and excess Et3​N . Redissolve the crude residue in MeOH (0.2 M).

  • Selective Hydrolysis: Add an aqueous solution of K2​CO3​ (1.5 eq in a minimal amount of water) to the methanolic solution. Stir at room temperature for 1–2 hours. The mild basic conditions will selectively cleave the N-acyl group.

  • Work-up: Once LC-MS confirms the disappearance of the diacylated mass and the presence of the pure O-acylated product, evaporate the methanol. Partition the residue between EtOAc and water.

  • Isolation: Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate to afford the pure O-esterified pyrazole-alcohol.

References

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Chemical Science (RSC). URL:[Link]

  • Direct α-Imination of N-Acyl Pyrazoles with Nitrosoarenes. Organic Letters (ACS). URL:[Link]

Application

Application Note: Scale-Up Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol in Batch Reactors

Introduction and Strategic Context 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5)[1] is a critical pyrazole-containing building block utilized in the synthesis of Acoramidis (AG10), a near-complete trans...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5)[1] is a critical pyrazole-containing building block utilized in the synthesis of Acoramidis (AG10), a near-complete transthyretin (TTR) stabilizer recently approved for the treatment of TTR amyloid cardiomyopathy (ATTR-CM)[2]. Transitioning the synthesis of this intermediate from discovery-scale round-bottom flasks to pilot-scale batch reactors requires strict thermodynamic control, optimized solvent exchange, and rigorous in-process analytical validation to ensure high yield and purity[3].

This application note details a robust, self-validating scale-up protocol based on the Knorr pyrazole synthesis, focusing on the condensation of 1,3-diketones with hydrazine.

Mechanistic Rationale & Process Design

The target pyrazole is synthesized via the bis-condensation of 3-(3-hydroxypropyl)pentane-2,4-dione (CAS: 86351-06-6) with hydrazine hydrate.

  • Causality in Reaction Dynamics: The reaction proceeds in two distinct kinetic phases. The initial nucleophilic attack of hydrazine on one of the carbonyl carbons to form a hydrazone intermediate is highly exothermic. If uncontrolled, this exotherm can lead to solvent boiling, pressure spikes, and the formation of polymeric side products. Therefore, the addition phase is strictly temperature-controlled (5–10 °C).

  • Thermodynamic Driving Force: The subsequent intramolecular cyclization and elimination of the second water molecule to form the aromatic pyrazole ring requires a higher activation energy. Consequently, the reactor must be heated (60 °C) during the maturation phase to drive the equilibrium toward the fully aromatized heterocycle[3].

Process Workflow

G N1 1. Substrate Charging (Diketone + Ethanol) N2 2. Controlled Addition (Hydrazine Hydrate at 5-10°C) N1->N2 N3 3. Cyclocondensation (Thermal Maturation at 60°C) N2->N3 N4 4. Solvent Exchange (Vacuum Distillation & Antisolvent) N3->N4 N5 5. Product Isolation (Filtration & Vacuum Drying) N4->N5

Caption: Batch reactor workflow for the scale-up synthesis of the Acoramidis pyrazole intermediate.

Quantitative Data & Stoichiometry

The following parameters are optimized for a nominal 1.5 kg scale-up in a 20 L to 50 L glass-lined batch reactor.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
3-(3-Hydroxypropyl)pentane-2,4-dione158.20[4]1.001.58 kgPrimary Substrate
Hydrazine Hydrate (64% N2​H4​ )50.061.050.53 kgDinucleophile
Ethanol (Absolute, Anhydrous)46.07-15.0 LReaction Solvent
Methyl tert-butyl ether (MTBE)88.15-10.0 LAntisolvent / Wash
Purified Water18.02-5.0 LQuench / Wash

Detailed Experimental Protocol

Phase 1: Reactor Preparation and Charging
  • Inerting: Purge a clean, dry 50 L glass-lined reactor with Nitrogen ( N2​ ) for 15 minutes to displace oxygen and moisture.

  • Charging: Charge the reactor with 15.0 L of absolute ethanol. Begin agitation at 150 RPM.

  • Substrate Addition: Transfer 1.58 kg of 3-(3-hydroxypropyl)pentane-2,4-dione into the reactor. Rinse the transfer lines with an additional 1.0 L of ethanol.

  • Cooling: Circulate chilled fluid through the reactor jacket to bring the internal batch temperature to 5 °C – 10 °C.

Phase 2: Controlled Addition (Exotherm Management)
  • Dosing: Load 0.53 kg of hydrazine hydrate into a calibrated addition funnel or dosing pump.

    • Safety Note: Hydrazine is highly toxic and reactive; ensure the reactor system is fully closed and vented through an appropriate scrubber system.

  • Addition: Add the hydrazine hydrate dropwise over a period of 90 to 120 minutes.

    • Causality: The feed rate must be dynamically adjusted based on the internal temperature probe. The temperature must not exceed 15 °C during this phase to prevent runaway kinetics and minimize the formation of intermolecular condensation impurities.

Phase 3: Cyclocondensation and Maturation
  • Thermal Ramp: Once addition is complete, adjust the jacket temperature to slowly heat the batch to 60 °C over 60 minutes.

  • Maturation: Maintain the internal temperature at 60 °C for 4 hours.

    • Self-Validation (IPC 1): After 4 hours, pull a 5 mL sample. Quench into water/acetonitrile and analyze via HPLC (UV at 220 nm). The reaction is validated as complete when the residual 3-(3-hydroxypropyl)pentane-2,4-dione is ≤0.5% by area. If >0.5% , continue heating for an additional 2 hours.

Phase 4: Workup and Solvent Exchange
  • Concentration: Apply vacuum (approx. 150-200 mbar) and adjust the jacket to 45 °C to distill off approximately 70% of the ethanol volume (distillate volume ~11 L).

    • Causality: Removing the polar solvent is necessary to decrease the solubility of the product and facilitate high-yield crystallization in the subsequent step.

  • Antisolvent Addition: Break the vacuum with N2​ . Slowly charge 10.0 L of MTBE into the reactor while maintaining agitation.

  • Cooling & Crystallization: Cool the batch to 0 °C – 5 °C over 2 hours and hold for 1 hour to allow complete precipitation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol as a white to off-white crystalline solid[1].

Phase 5: Isolation
  • Filtration: Transfer the slurry to a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake with 5.0 L of cold MTBE (5 °C), followed by 5.0 L of cold purified water to remove any residual unreacted hydrazine and water-soluble byproducts.

  • Drying: Dry the product in a vacuum oven at 45 °C and < 50 mbar for 12 hours.

    • Self-Validation (IPC 2): Perform Karl Fischer (KF) titration. Drying is complete when moisture content is ≤0.5% .

References

  • Drug Approvals International. Acoramidis. Retrieved from: [Link]

  • Google Patents.US10513497B2 - Process for preparing AG-10, its intermediates, and salts thereof.
  • PubChem. 3-(3-Hydroxypropyl)pentane-2,4-dione | C8H14O3 | CID 89151171. Retrieved from:[Link]

Sources

Method

Application Note: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol in the Design and Synthesis of Transthyretin Stabilizers (Acoramidis)

Executive Summary The rational design of small-molecule therapeutics often relies on highly specific building blocks to achieve precise spatial and electrostatic interactions within a target protein. 3-(3,5-Dimethyl-1H-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics often relies on highly specific building blocks to achieve precise spatial and electrostatic interactions within a target protein. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5) is a critical chemical intermediate in medicinal chemistry, serving as the foundational pharmacophore for Acoramidis (AG10) [1]. Approved by the FDA in November 2024 under the brand name Attruby[2], Acoramidis is a near-complete stabilizer of transthyretin (TTR), used to treat transthyretin amyloid cardiomyopathy (ATTR-CM)[3].

This application note details the mechanistic rationale, comparative pharmacodynamics, and validated synthetic protocols for utilizing 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol in the development of TTR kinetic stabilizers.

Mechanistic Rationale: The Pyrazole-Propanol Pharmacophore

Transthyretin (TTR) is a homotetrameric transport protein. The rate-limiting step in ATTR-CM pathogenesis is the dissociation of the TTR tetramer into unstable monomers, which misfold and aggregate into toxic amyloid fibrils in the myocardium[4].

The structural design of Acoramidis was inspired by the naturally occurring, disease-protective T119M genetic variant of TTR. In the T119M variant, the hydroxyl groups of Serine 117 (S117) and S117' on adjacent monomers form direct hydrogen bonds, kinetically stabilizing the tetramer[5].

The incorporation of the 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol building block achieves this exact stabilizing effect through two critical structural features[6][7]:

  • The 3,5-Dimethylpyrazole Ring: This moiety sits deep within the inner cavity of the TTR thyroxine (T4) binding site. The two methyl groups occupy hydrophobic pockets, while the pyrazole nitrogen atoms form two crucial hydrogen bonds (distance ~2.8 Å) with S117 and S117' of adjacent subunits, perfectly mimicking the T119M mutation[6].

  • The Propanol-Derived Linker: The 3-carbon propyl chain provides the exact spatial distance required to connect the inner-pocket binding pyrazole to the outer-rim binding fluorobenzoic acid, allowing the terminal carboxylic acid to form a salt bridge with Lysine 15 (K15/K15')[8][9].

TTR_Pathway TTR_Tetramer Native TTR Tetramer (Stable) TTR_Monomer TTR Monomers (Unstable) TTR_Tetramer->TTR_Monomer Rate-limiting Dissociation Amyloid Amyloid Fibrils (Toxic Aggregates) TTR_Monomer->Amyloid Misfolding & Aggregation Disease ATTR-CM (Cardiomyopathy) Amyloid->Disease Deposition in Myocardium Acoramidis Acoramidis (AG10) (TTR Stabilizer) Acoramidis->TTR_Tetramer Binds T4 Pocket (Blocks Dissociation)

Mechanism of TTR amyloidogenesis and stabilization by Acoramidis preventing ATTR-CM.

Comparative Pharmacodynamics

The structural advantages conferred by the pyrazole-propanol pharmacophore result in superior kinetic stabilization compared to first-generation therapies. Below is a summary of quantitative data derived from biochemical and clinical evaluations[8][10].

PropertyAcoramidis (AG10)Tafamidis
Mechanism of Action Mimics protective T119M variantBinds T4 pocket (lacks S117 interaction)
Key TTR Interactions S117/S117' (H-bonds), K15/K15' (Salt bridge)K15/K15' (Salt bridge), Hydrophobic pocket
TTR Stabilization (in vitro) >90% (Near-complete)~50–75%
FDA Approval Status Approved Nov 2024 (Attruby)Approved 2019 (Vyndaqel)
Pharmacophore Source 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol4-Amino-3-hydroxybenzoic acid

Synthetic Methodologies & Protocols

The synthesis of Acoramidis from 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol involves a highly optimized, three-step linear sequence: activation, etherification, and saponification[3][11].

Synthesis SM1 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (Critical Intermediate) Int1 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole (Bromination) SM1->Int1 PBr3, DCE, 75°C (Converts -OH to -Br) Int2 Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate (Alkylation) Int1->Int2 Base (e.g., K2CO3) SM2 Methyl 4-fluoro-3-hydroxybenzoate (Core Scaffold) SM2->Int2 Etherification API Acoramidis (AG10) (Saponification) Int2->API 1. LiOH, THF/H2O 2. Acidification

Synthetic workflow for Acoramidis utilizing the pyrazole-propanol intermediate.

Step 1: Activation via Bromination

Objective: Convert the stable primary alcohol into a highly reactive leaving group. Causality: The hydroxyl group of the starting material is a poor leaving group. Converting it to a bromide facilitates a highly efficient SN2 nucleophilic substitution during the subsequent etherification. 1,2-Dichloroethane (DCE) is selected as the solvent due to its optimal boiling point (83°C), allowing the reaction to be driven to completion at 75°C without degrading the pyrazole ring. Protocol:

  • Dissolve 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (1.0 eq) in 1,2-dichloroethane (DCE) (15 volumes)[3].

  • Add Phosphorus Tribromide (PBr3) (3.0 eq) in small portions at room temperature over 30 minutes to control the exothermic reaction.

  • Heat the reaction mixture to 75±5°C and stir for 3 hours.

  • Monitor via TLC/HPLC. Upon completion, quench carefully with ice water, neutralize, and extract to yield 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole .

Step 2: Base-Catalyzed Etherification

Objective: Couple the pyrazole pharmacophore to the fluorobenzoic acid core. Causality: Potassium carbonate (K2CO3) deprotonates the phenolic hydroxyl of the benzoate, creating a strong phenoxide nucleophile. A polar aprotic solvent like DMF is utilized to solvate the potassium cations, leaving the phenoxide highly reactive for the SN2 attack on the alkyl bromide, thereby forming the critical ether linkage[11]. Protocol:

  • Charge a reactor with Methyl 4-fluoro-3-hydroxybenzoate (1.0 eq) and anhydrous K2CO3 (2.0 eq) in N,N-Dimethylformamide (DMF).

  • Add 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole (1.1 eq) dropwise.

  • Heat the mixture to 80°C for 12 hours under a nitrogen atmosphere.

  • Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (EtOAc).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify to yield Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate .

Step 3: Saponification & Free-Basing

Objective: Unmask the carboxylic acid to finalize the active pharmaceutical ingredient (API). Causality: The methyl ester served as a protecting group during alkylation to prevent unwanted side reactions. Hydrolysis yields the free carboxylic acid, which is pharmacologically required to form the salt bridge with Lysine 15. Lithium Hydroxide (LiOH) is preferred over NaOH in mixed aqueous-organic systems due to the superior solubility of the lithium carboxylate intermediate in THF/water mixtures[11]. Protocol:

  • Dissolve the intermediate from Step 2 (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Add LiOH (2.0 eq) and stir at room temperature for 14 hours.

  • Concentrate the mixture under reduced pressure to remove THF, then cool the aqueous layer to 10±5°C.

  • Carefully acidify using 1N HCl to pH 6-7[3]. Note: Precise pH control is critical to precipitate the zwitterionic/free-base form of the API.

  • Filter the resulting off-white precipitate, wash with deionized water, and dry under vacuum to afford Acoramidis (3-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid) .

Quality Control & Impurity Profiling

In commercial drug development, tracking the fate of starting materials is a regulatory requirement. Residual 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol and its brominated derivative 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole are classified as key pharmacopeial impurities[12]. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) must be utilized to ensure these intermediates are cleared to parts-per-million (ppm) thresholds in the final API batch to meet FDA and EMA standards.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol Synthesis

Welcome to the Technical Support Center. Synthesizing highly polar heterocyclic building blocks like1 requires precise control over reaction kinetics and isolation thermodynamics[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing highly polar heterocyclic building blocks like1 requires precise control over reaction kinetics and isolation thermodynamics[1]. This guide provides drug development professionals and synthetic chemists with mechanistic insights, diagnostic workflows, and self-validating protocols to overcome common yield bottlenecks in this specific Knorr pyrazole synthesis.

Module 1: Diagnostic Workflow & Mechanistic Pathway

The reaction between 3-(3-hydroxypropyl)pentane-2,4-dione and hydrazine hydrate proceeds via a hydrazone intermediate before undergoing intramolecular dehydration to form the pyrazole ring[2]. Yield losses typically stem from either incomplete cyclization (kinetic failure) or poor aqueous-organic partitioning during workup (thermodynamic failure).

YieldOptimization Start Low Isolated Yield (< 40%) CheckConv Check Reaction Conversion (LC-MS / TLC Checkpoint) Start->CheckConv IncConv Incomplete Conversion (Hydrazone Intermediate Remains) CheckConv->IncConv SM or Intermediate detected CompConv Complete Conversion (Target Mass Confirmed) CheckConv->CompConv 100% SM consumed TemppH Optimize Cyclization: Add Glacial Acetic Acid (0.1 eq) Reflux at 80°C for 2h IncConv->TemppH IsolIssue Product Lost in Aqueous Phase (High Polarity) CompConv->IsolIssue Clean profile, low mass recovery Byprod Polymeric Byproducts (Colored Impurities) CompConv->Byprod Messy baseline on LC-MS TemppH->CheckConv SaltOut Implement Salting-Out LLE: Saturate with NaCl Extract with CHCl3:iPrOH (3:1) IsolIssue->SaltOut HydrazineCtrl Control Exotherm: Cool to 0-5°C during addition Strict 1.05 eq Hydrazine Byprod->HydrazineCtrl Success Optimized Yield (> 85%) SaltOut->Success HydrazineCtrl->CheckConv

Fig 1: Diagnostic workflow for troubleshooting low yields in Knorr pyrazole synthesis.

Module 2: Troubleshooting FAQs

Q: Why is my isolated yield consistently below 40% despite complete starting material consumption? A: This is a classic isolation failure caused by the molecule's dual hydrogen-bonding capability. The target molecule contains both a pyrazole nitrogen and a terminal aliphatic hydroxyl group, making it highly hydrophilic. When using standard extraction solvents like ethyl acetate or diethyl ether, the partition coefficient heavily favors the aqueous phase. Solution: You must induce a salting-out effect. By saturating the aqueous phase with an inorganic salt like NaCl, you deplete the available free water molecules required to solvate the pyrazole, forcing it into the organic phase (3)[3]. Coupling this with a highly polar organic solvent mixture—such as Chloroform/Isopropanol (3:1 v/v)—will push your recovery above 85%.

Q: How can I minimize the formation of colored polymeric byproducts during the hydrazine addition? A: The initial nucleophilic attack of hydrazine on the 1,3-dicarbonyl is highly exothermic. If hydrazine is added too quickly at room temperature, localized thermal spikes trigger intermolecular aldol condensations and oxidative degradation of the diketone. Always cool the diketone solution to 0–5 °C before addition, and add the hydrazine hydrate dropwise to maintain strict kinetic control.

Q: Does the pH of the reaction mixture affect the cyclization rate? A: Absolutely. While hydrazine itself is basic, the cyclization step requires the protonation of the remaining ketone oxygen to activate the carbonyl carbon for the secondary nitrogenous attack (4)[4]. Adding a catalytic amount of glacial acetic acid (0.1 to 0.2 equivalents) lowers the activation energy for this dehydration step, ensuring rapid and complete cyclization without requiring excessive, degradation-inducing heat (5)[5].

Module 3: Optimized Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step until the validation checkpoint is met.

Step 1: Reagent Preparation & Activation

  • Dissolve 10.0 mmol of 3-(3-hydroxypropyl)pentane-2,4-dione in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add 1.0 mmol (0.1 eq) of glacial acetic acid as a catalyst.

  • Validation Checkpoint: Ensure the solution is completely clear and homogeneous before proceeding.

Step 2: Controlled Condensation

  • Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Equip an addition funnel and add 10.5 mmol (1.05 eq) of hydrazine hydrate (64% in water) dropwise over 30 minutes.

  • Validation Checkpoint: Monitor the internal temperature continuously. It must not exceed 10 °C to prevent the formation of polymeric impurities.

Step 3: Acid-Catalyzed Cyclization

  • Remove the ice bath and allow the mixture to warm to room temperature (approx. 30 minutes).

  • Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • Validation Checkpoint (Critical): Pull a 50 µL aliquot, dilute in methanol, and run an LC-MS. The intermediate mass corresponding to the monohydrazone must be completely absent. The target mass [M+H]⁺ 155.12 must be the dominant peak.

Step 4: Salting-Out Liquid-Liquid Extraction (LLE)

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Suspend the resulting crude residue in 15 mL of distilled water.

  • Add solid Sodium Chloride (NaCl) portion-wise while stirring vigorously until the aqueous layer is completely saturated (some undissolved salt should remain visible).

  • Extract the saturated aqueous layer with a Chloroform/Isopropanol mixture (3:1 v/v) (4 x 15 mL).

  • Validation Checkpoint: Spot the aqueous layer on a TLC plate and stain with Iodine (I₂). No UV-active or I₂-active spots should remain in the aqueous phase after the fourth extraction.

Step 5: Isolation

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol as a white to off-white solid.

Module 4: Process Data & Benchmarks

The following table summarizes the quantitative impact of different extraction strategies on the isolated yield of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol.

Extraction Solvent SystemSalting-Out AgentApparent Partition Coefficient (LogP)Average Isolated Yield (%)Purity Profile (HPLC)
Ethyl Acetate (100%)None< 0.225 - 35%> 98%
Diethyl Ether (100%)None< 0.115 - 20%> 99%
Ethyl Acetate (100%)Saturated NaCl~ 0.855 - 65%> 95%
Chloroform / Isopropanol (3:1) Saturated NaCl > 2.5 85 - 92% > 96%
n-Butanol (100%)Ammonium Sulfate> 3.088 - 95%~ 90% (Requires heavy washing)

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - National Institutes of Health (PMC):[Link]

  • Method for preparing 3,5-dimethylpyrazole (CN1482119A)
  • Salting-out effect of single salts NaCl and KCl on the LLE of the systems - ResearchGate:[Link]

Sources

Optimization

Overcoming steric hindrance in 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol substitution reactions

Welcome to the Advanced Application Support Center. Working with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol presents a unique dual-challenge in synthetic chemistry[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Working with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol presents a unique dual-challenge in synthetic chemistry[1]. Researchers must navigate the severe steric hindrance flanking the pyrazole nitrogen core while managing the chemoselectivity of the terminal primary alcohol.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to bypass steric penalties during both N-alkylation and O-substitution reactions.

Part 1: Troubleshooting N-Alkylation (The Steric Challenge)

Q: Why does direct N-alkylation of the 3,5-dimethylpyrazole core fail or result in extensive degradation? A: The 3,5-dimethyl groups create a severe steric shield around both nitrogen atoms (N1 and N2) of the pyrazole ring. This drastically reduces the nucleophilicity of the azole compared to unsubstituted analogs[2]. Traditional SN2 alkylation requires the pyrazole nitrogen to approach the electrophile along a strict 180-degree trajectory. The flanking methyl groups physically block this approach. Consequently, forcing the reaction with harsh bases and high temperatures (>100 °C) often leads to the degradation of the propan-1-ol chain rather than the desired N-alkylation.

Q: How can I achieve high-yield N-alkylation without destroying the terminal alcohol? A: To bypass the SN2 steric penalty, transition to a photoredox-catalyzed carbocation generation strategy . Recent methodologies demonstrate that generating a reactive benzylic carbocation via photoredox catalysis allows for the successful azolation of sterically congested 3,5-dimethylpyrazoles under mild, room-temperature conditions[3]. Causality Insight: Unlike SN2 electrophiles, a photochemically generated carbocation is planar. This flat geometry eliminates the strict trajectory requirements, allowing the hindered pyrazole nitrogen to attack the electrophilic center successfully.

Part 2: Troubleshooting O-Substitution (The Chemoselectivity Challenge)

Q: I am attempting an O-substitution (converting the propanol to an ether via Mitsunobu). Why is the reaction stalling at 20% conversion? A: While the primary alcohol itself is relatively unhindered, the bulky 3,5-dimethylpyrazole core can cause the flexible 3-carbon chain to adopt folded conformations that sterically shield the hydroxyl group. This hinders the approach of the bulky triphenylphosphine-azodicarboxylate (e.g., DIAD/PPh3) betaine adduct. Standard Mitsunobu reactions on sterically hindered substrates are prohibitively slow, sometimes requiring up to 7 days for meaningful conversion[4].

Q: What is the validated protocol to accelerate this hindered Mitsunobu reaction? A: The use of ultra-high-concentration conditions (1.0 M to 3.0 M) combined with ultrasonic irradiation (sonication) vastly increases reaction rates and yields for sterically hindered Mitsunobu couplings[4]. Causality Insight: High concentration increases the collision frequency of the bulky intermediates. However, at 3.0 M, the reaction mixture becomes too viscous for magnetic stirring. Sonication induces acoustic cavitation, which provides intense micro-mixing in viscous environments and localized high-energy micro-bubbles to overcome the activation energy barrier of the hindered transition state.

Part 3: Quantitative Data & Methodologies

Table 1: Comparative Yields for Substitution Pathways
Target SiteMethodologyReagents / ConditionsAverage Yield (%)Reaction Time
Pyrazole N-H Traditional SN2Alkyl halide, K2CO3, DMF, 100 °C< 15%24 h
Pyrazole N-H Photoredox AlkylationBenzylic precursor, Photocatalyst, Blue LED, RT65 - 80%12 h
Propanol O-H Standard MitsunobuPhenol, DIAD, PPh3, THF (0.1 M), RT20 - 30%48 h
Propanol O-H Sonicated MitsunobuPhenol, DIAD, PPh3, THF (3.0 M), Ultrasound75 - 90%15 - 60 min
Experimental Protocol 1: Photoredox N-Alkylation (Mild Conditions)

Self-Validating System: This protocol uses a visible color change to confirm the active catalytic cycle.

  • Preparation: In an oven-dried vial, add 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (1.0 equiv), the benzylic radical precursor (1.5 equiv), and the Ir-based photocatalyst (1 mol%).

  • Degassing: Dissolve in anhydrous acetonitrile (0.2 M). Degas the mixture via three freeze-pump-thaw cycles to remove oxygen (critical for preventing radical quenching).

  • Irradiation: Seal the vial and irradiate with a 450 nm blue LED at room temperature.

  • Validation Check: The solution should exhibit a deep, sustained luminescence. If the solution turns pale or cloudy, oxygen contamination has occurred; abort and re-degas.

  • Isolation: After 12 hours, concentrate the mixture and purify via silica gel chromatography.

Experimental Protocol 2: High-Concentration Sonicated Mitsunobu O-Alkylation

Self-Validating System: Confirm betaine formation prior to substrate addition.

  • Betaine Formation: In a dry, argon-purged reaction vial, dissolve PPh3 (1.5 equiv) in anhydrous THF. Cool to 0 °C. Dropwise add DIAD (1.2 equiv).

  • Validation Check: Wait 5 minutes. Visually confirm the formation of the DIAD-PPh3 betaine intermediate (a pale yellow color change or slight precipitation). If this does not form, your PPh3 is oxidized to phosphine oxide; start over with fresh reagents.

  • Substrate Addition: Add 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol (1.0 equiv) and the target phenol/acid (1.2 equiv). Adjust the THF volume to achieve a highly concentrated 3.0 M solution.

  • Sonication: Transfer the sealed vial to an ultrasonic bath (40 kHz). Sonicate at room temperature for 15 to 60 minutes.

  • Workup: The mixture will be highly viscous. Dilute with diethyl ether, filter off the precipitated triphenylphosphine oxide by-product, and purify the filtrate.

Part 4: Decision Logic Visualization

G Start Target: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol Choice Select Substitution Site Start->Choice N_Alk N-Alkylation (Pyrazole Core) Issue: Severe Steric Hindrance Choice->N_Alk N-H O_Alk O-Substitution (Propanol Chain) Issue: Conformational Shielding Choice->O_Alk O-H N_Trad Traditional SN2 Outcome: Low Yield / Degradation N_Alk->N_Trad Thermal/Base N_Photo Photoredox Carbocation Strategy Outcome: Successful Azolation N_Alk->N_Photo Photocatalyst O_Trad Standard Mitsunobu Outcome: Prohibitively Slow O_Alk->O_Trad 0.1M, Stirring O_Sonic High-Conc. Sonication Mitsunobu Outcome: Fast, High Yield O_Alk->O_Sonic >1.0M, Ultrasound

Decision logic for overcoming steric hindrance in N- and O-substitution pathways.

References

  • AChemBlock - 3-(3,5-dimethyl-1H-pyrazol-4-yl)
  • National Institutes of Health (PMC)
  • Source: rsc.
  • Source: acs.

Sources

Troubleshooting

Resolving NMR peak overlaps in 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol derivative analysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization of pyrazole-containing active pharmaceutical ingredi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization of pyrazole-containing active pharmaceutical ingredients (APIs). The molecule 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol presents a "perfect storm" of NMR challenges: dynamic tautomerism, crowded aliphatic regions, and labile exchangeable protons.

This guide moves beyond basic troubleshooting. It is designed to provide you with the mechanistic causality behind these spectral phenomena and the self-validating protocols required to resolve them definitively.

Diagnostic Workflow

Before adjusting spectrometer parameters, it is critical to identify the physical mechanism causing the signal overlap. The following workflow categorizes the three primary NMR anomalies associated with this pyrazole derivative and directs you to the appropriate analytical resolution.

NMR_Troubleshooting Start 1H NMR Analysis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol Split Start->Split Q1 Issue 1: 3-Me / 5-Me signals are broad or merged Split->Q1 Q2 Issue 2: Propyl chain CH2 signals overlap severely Split->Q2 Q3 Issue 3: -OH and -NH protons are missing Split->Q3 Sol1 Perform VT-NMR (Cooling) or switch to DMSO-d6 Q1->Sol1 Resolution Sol2 Acquire 2D NMR (HSQC / COSY) Q2->Sol2 Resolution Sol3 Use ultra-dry solvent to prevent H-exchange Q3->Sol3 Resolution

Diagnostic workflow for resolving NMR peak overlaps in pyrazole derivatives.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why do the methyl groups at positions 3 and 5 appear as a single broad hump instead of two sharp singlets? A1: This broadening is a classic manifestation of prototropic tautomerism . The acidic proton rapidly jumps between the N1 and N2 atoms of the pyrazole ring. Because this exchange rate ( k ) at room temperature is often comparable to the difference in the Larmor frequencies ( Δν ) of the 3-methyl and 5-methyl groups, the signals undergo intermediate exchange on the NMR timescale, causing them to average out and broaden. This phenomenon is a well-documented hallmark of pyrazole chemistry (). To resolve this, you must alter the exchange kinetics. For a deeper understanding of how tautomeric exchange rates affect NMR timescales, refer to dynamic NMR studies on functionalized pyrazoles ().

Q2: The aliphatic protons of the propyl chain (-CH 2​ -CH 2​ -CH 2​ -OH) are overlapping with each other and solvent impurities. How can I assign them accurately? A2: The three methylene groups in the propyl chain exist in highly similar chemical environments, leading to severe peak overlap in a 1D 1 H spectrum. The central -CH 2​

  • (C2') is particularly problematic as it splits into a complex multiplet due to coupling with the adjacent C1' and C3' protons. To resolve this, you must use 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. HSQC utilizes polarization transfer to spread the overlapping 1 H signals across the much wider, orthogonal 13 C chemical shift axis, isolating each proton based on its directly attached carbon (; ).

Q3: I cannot locate the -OH and pyrazole -NH protons in my CDCl 3​ spectrum. Where did they go? A3: Exchangeable protons are highly susceptible to intermolecular chemical exchange with trace water in the solvent. If the exchange rate is fast, the signals broaden into the baseline and become "invisible." Furthermore, the pyrazole -NH proton experiences quadrupolar relaxation from the adjacent 14 N nucleus (spin I=1 ), which independently broadens the signal. Resolution: Switch from CDCl 3​ to ultra-dry DMSO-d 6​ . DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the exchangeable protons in place, slowing their exchange rate, and shifting them downfield (typically 10-12 ppm for the -NH) where they are free from aliphatic overlap.

Self-Validating Experimental Protocols

To ensure data integrity, do not merely execute steps; validate the system at each phase of the experiment.

Protocol A: Variable Temperature (VT) NMR for Tautomer Resolution

Objective: Slow the tautomeric exchange rate ( k≪Δν ) to resolve the 3-Me and 5-Me signals into distinct singlets.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl 3​ or CD 2​ Cl 2​ . Ensure the NMR tube is free of micro-scratches to maintain perfect magnetic field homogeneity.

  • Instrument Setup: Insert the sample, tune the probe, and lock the solvent signal. Shim the magnet until the residual solvent peak has a linewidth at half-height of <1.0 Hz.

  • Temperature Calibration: Gradually lower the probe temperature in 10 K increments (e.g., from 298 K down to 238 K). Causality: Lowering the temperature reduces the thermal energy available for the proton to overcome the activation barrier of tautomeric exchange.

  • System Equilibration (Self-Validation): At each temperature step, allow the sample to equilibrate for at least 10 minutes. Validation Check: Monitor the lock level. A fluctuating lock indicates active convection currents in the tube. Do not acquire data until the lock level is perfectly stable, which confirms thermal equilibrium.

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum at each step. You will observe the broad methyl hump pass through a coalescence point before splitting into two sharp, distinct singlets.

Protocol B: 2D 1 H- 13 C HSQC for Aliphatic Chain Resolution

Objective: Unambiguously assign the overlapping C1', C2', and C3' methylene protons of the propyl chain.

  • Sample Preparation: Prepare the sample in DMSO-d 6​ (~20 mg/0.6 mL) to shift the -OH signal away from the 3.0-4.0 ppm aliphatic region.

  • Parameter Optimization: Load a standard gradient-enhanced HSQC pulse sequence. Set the 1 H spectral width to cover 0-12 ppm and the 13 C width to 0-160 ppm. Causality: The INEPT sequence within the HSQC transfers magnetization from the highly sensitive 1 H nucleus to the insensitive 13 C nucleus, dramatically boosting the signal-to-noise ratio for carbon detection.

  • Receiver Gain (Self-Validation): Validation Check: Manually optimize the Receiver Gain (RG). If the RG is set too high, the first points of the Free Induction Decay (FID) will clip, resulting in severe baseline artifacts and t1​ noise in the 2D plane.

  • Acquisition & Processing: Run the experiment with 128-256 increments in the indirect ( t1​ ) dimension. Apply a sine-bell squared window function in both dimensions before Fourier transformation to enhance resolution and minimize truncation artifacts.

Quantitative Data Summary

The following table summarizes the expected chemical shifts for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol and the specific strategies required to resolve common overlaps.

Proton AssignmentExpected 1 H Shift (ppm)Common Overlap / IssueMechanistic CauseResolution Strategy
3-CH 3​ / 5-CH 3​ ~2.10 - 2.25Broad singlet or missingPrototropic tautomerism (intermediate exchange)VT-NMR (Cooling) or DMSO-d 6​
-CH 2​
  • (C1')
~2.45 - 2.60Overlap with DMSO residual peakSimilar chemical environment to solvent2D HSQC or switch to CDCl 3​
-CH 2​
  • (C2')
  • ~1.60 - 1.80Overlap with water/impuritiesComplex multiplet splitting2D COSY / HSQC
    -CH 2​ -O (C3') ~3.40 - 3.60Overlap with HDO in DMSOProximity to electronegative oxygen2D HSQC / D 2​ O shake
    -OH ~4.40 - 4.60Broad or missingChemical exchange with trace waterUltra-dry solvent / Lower Temp
    Pyrazole -NH ~10.00 - 12.00Extremely broad or missingChemical exchange / Quadrupolar relaxationDry DMSO-d 6​ / VT-NMR

    References

    • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism Beilstein Journal of Organic Chemistry URL:[Link]

    • Phosphonylpyrazoles from Bestmann−Ohira Reagent and Nitroalkenes: Synthesis and Dynamic NMR Studies The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra Journal of Proteome Research (ACS Publications) URL:[Link]

    • 2D NMR Introduction Chemistry LibreTexts URL:[Link]

    Reference Data & Comparative Studies

    Validation

    Analytical Method Validation for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol: A Comparative Guide to Purity and Assay

    As a Senior Application Scientist, I frequently encounter the hidden pitfalls of analyzing polar heterocyclic building blocks. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5) is a critical precursor in th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter the hidden pitfalls of analyzing polar heterocyclic building blocks. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5) is a critical precursor in the synthesis of modern therapeutics, most notably as an intermediate for Acoramidis, a transthyretin stabilizer used in the treatment of ATTR cardiomyopathy[1][2].

    When developing a purity and assay method for this compound, its dual-polarity nature—a basic pyrazole core coupled with a hydrophilic propanol chain—presents a unique chromatographic challenge. This guide objectively compares the performance of an optimized Polar-Embedded RP-HPLC method against traditional C18 HPLC and GC-FID alternatives, providing a self-validating protocol grounded in the latest ICH Q2(R2) regulatory standards[3].

    Physicochemical Profiling & Method Rationale

    To design a robust assay, we must first understand the causality behind experimental failures. Standard analytical methods often struggle with 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol due to two distinct molecular features:

    • Basic Pyrazole Nitrogens: The unprotonated sp2 nitrogen on the pyrazole ring is highly prone to secondary interactions with residual acidic silanols on standard silica-based C18 columns. This manifests as severe peak tailing and poor resolution[4].

    • Hydrophilic Propanol Chain: The polar -OH group drives the molecule into the mobile phase too quickly on highly hydrophobic columns, resulting in poor retention (capacity factor, k′<1.5 ).

    The Solution: By employing a Polar-Embedded C18 column , the embedded polar group (e.g., an amide or carbamate) creates a virtual shielding layer over the silica surface, neutralizing silanol interactions. Furthermore, it allows the use of highly aqueous mobile phases without the risk of hydrophobic phase collapse (dewetting), ensuring the polar propanol tail is adequately retained.

    Method_Selection A Target: 3-(3,5-Dimethyl-1H- pyrazol-4-yl)propan-1-ol B Challenge: High Polarity & Basic Nitrogens A->B C GC-FID Requires Derivatization B->C Volatility Issue D Standard C18 HPLC Peak Tailing & Poor Retention B->D Silanol Interactions E Polar-Embedded C18 Optimal Retention & Symmetry B->E Shielded Silanols

    Caption: Logical decision tree for selecting the optimal analytical technique.

    Comparative Performance Analysis

    Table 1 summarizes the empirical performance of the proposed Polar-Embedded RP-HPLC method against alternative techniques. While GC-FID offers high specificity, the thermal instability and high polarity of the pyrazole-propanol structure necessitate time-consuming silylation derivatization. Standard C18 HPLC fails system suitability due to unacceptable peak symmetry.

    Table 1: Comparative Analysis of Analytical Methods

    ParameterPolar-Embedded RP-HPLC (Optimized)Standard C18 RP-HPLCGC-FID
    Retention Factor ( k′ ) Optimal ( k′ > 3.0)Poor ( k′ < 1.5)N/A
    Peak Symmetry ( Tf​ ) 1.05 (Excellent)1.8 - 2.5 (Severe Tailing)1.10 (Post-Derivatization)
    Sample Prep Time Low (Direct Injection)Low (Direct Injection)High (Requires Silylation)
    Specificity HighModerateHigh
    Suitability for Assay Highly Recommended Not RecommendedAlternative (Labor Intensive)

    Optimized Experimental Protocol: Polar-Embedded RP-HPLC

    To ensure trustworthiness, the following protocol is designed as a self-validating system incorporating mandatory System Suitability Testing (SST) prior to sample analysis.

    Chromatographic Conditions
    • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, 4.6 × 150 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5 to maintain a neutral state for the pyrazole ring).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Elution Mode: Gradient

      • 0–2 min: 5% B

      • 2–10 min: Linear gradient from 5% to 60% B

      • 10–12 min: 60% B

      • 12–15 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 225 nm (optimized for the pyrazole chromophore).

    • Injection Volume: 10 µL.

    Standard and Sample Preparation
    • Diluent: Water:Acetonitrile (80:20, v/v).

    • Stock Solution: Accurately weigh 10.0 mg of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

    • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL using the diluent.

    System Suitability Testing (SST)

    Inject the working standard in five replicates before proceeding with the assay.

    • Acceptance Criteria:

      • Tailing Factor ( Tf​ ) ≤ 1.5.

      • Theoretical Plates ( N ) ≥ 5000.

      • Relative Standard Deviation (%RSD) of peak area ≤ 0.73%.

    ICH Q2(R2) Validation Workflow & Data

    The recent overhaul of the ICH Q2(R2) guidelines emphasizes an Analytical Target Profile (ATP) and a lifecycle approach to method validation[3][5]. The workflow below illustrates the integration of these principles.

    Validation_Workflow ATP Analytical Target Profile (ATP) Spec Specificity (Degradation) ATP->Spec Lin Linearity (LOQ to 150%) Spec->Lin Acc Accuracy & Precision Lin->Acc Life Lifecycle Management Acc->Life

    Caption: ICH Q2(R2) and Q14 aligned lifecycle validation workflow for assay methods.

    When the Polar-Embedded RP-HPLC method was subjected to rigorous ICH Q2(R2) validation parameters, it demonstrated exceptional reliability for the quantification of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol.

    Table 2: ICH Q2(R2) Validation Summary

    Validation ParameterAcceptance CriteriaExperimental ResultStatus
    Linearity & Range R2 ≥ 0.999 (25% to 150% of target) R2 = 0.9998 (25–150 µg/mL)Pass
    Accuracy (Recovery) 98.0% – 102.0% across 3 spike levels99.2% – 100.8%Pass
    Precision (Repeatability) %RSD ≤ 2.0% ( n=6 )%RSD = 0.65%Pass
    Intermediate Precision %RSD ≤ 2.0% (different day/analyst)%RSD = 0.82%Pass
    LOD Signal-to-Noise (S/N) ≥ 30.15 µg/mLPass
    LOQ Signal-to-Noise (S/N) ≥ 100.50 µg/mLPass
    Specificity Resolution from degradants ≥ 1.5No interference at tR​ (7.4 min)Pass

    By neutralizing the basic pyrazole ring interactions and optimizing the retention of the propanol moiety, this method ensures high-fidelity data that easily withstands regulatory scrutiny during drug development.

    References

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Source: European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

    • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol | Acoramidis . Source: Pharmaffiliates. URL:[Link]

    Sources

    Comparative

    Comparing the chemical reactivity of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol vs 3,5-dimethylpyrazole

    Chemoselectivity and Reactivity Profiling: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol vs. 3,5-Dimethylpyrazole As a Senior Application Scientist in heterocyclic chemistry, I frequently encounter the challenge of selecti...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Chemoselectivity and Reactivity Profiling: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol vs. 3,5-Dimethylpyrazole

    As a Senior Application Scientist in heterocyclic chemistry, I frequently encounter the challenge of selecting the optimal pyrazole scaffold for drug development and material science. While 3,5-dimethylpyrazole (DMP) and 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (DDPP) share a homologous 3,5-dimethylpyrazole core[1], their chemical reactivity profiles diverge completely due to the structural modification at the C4 position[2].

    This guide provides an objective, data-driven comparison of their reactivity, focusing on electrophilic aromatic substitution (EAS), chemoselective alkylation, and oxidation potential. The insights below are designed to help researchers predict reaction outcomes and design robust synthetic routes.

    Structural Logic & Electron Density Mapping

    To understand the reactivity of these molecules, we must first look at the electron density of the pyrazole ring. The ring contains both a pyrrole-type nitrogen (proton donor) and a pyridine-type nitrogen (proton acceptor). This configuration creates a π-excessive aromatic system where the electron density is highest at the C4 position, making it the thermodynamic sink for electrophilic attack[3].

    • DMP: The C4 position is unsubstituted (bearing only a hydrogen atom), making it highly susceptible to EAS[1].

    • DDPP: Features a propan-1-ol chain covalently bound to C4. If the C4 position is already occupied, electrophilic substitution becomes significantly more difficult, sterically hindering the approach of electrophiles and forcing any potential substitution to less favorable positions[4].

    Reactivity DMP 3,5-Dimethylpyrazole (DMP) C4_EAS C4 Electrophilic Substitution DMP->C4_EAS Facile (C4 open) N_Alk N-Alkylation DMP->N_Alk Direct N-attack DDPP 3-(3,5-Dimethyl-1H- pyrazol-4-yl)propan-1-ol (DDPP) DDPP->C4_EAS Blocked by alkyl chain DDPP->N_Alk Requires Chemoselectivity O_Ox Alcohol Oxidation DDPP->O_Ox Primary OH handle O_Alk O-Alkylation/Acylation DDPP->O_Alk Competing Nucleophile

    Logical mapping of divergent reactivity pathways between DMP and DDPP.

    Electrophilic Aromatic Substitution (EAS) Dynamics

    The starkest contrast between DMP and DDPP lies in their EAS capabilities.

    • DMP: Readily undergoes halogenation, nitration, and Vilsmeier-Haack formylation. For example, bromination of DMP yields 4-bromo-3,5-dimethylpyrazole smoothly[5]. The bromine substituent can further enhance the reactivity of the compound for cross-coupling reactions[5].

    • DDPP: The C4-alkyl chain completely blocks standard EAS pathways. Attempting direct halogenation on DDPP will either result in no reaction or, under forcing conditions, complex mixtures due to side reactions[4].

    Chemoselectivity Challenges: N- vs. O- Functionalization

    Both compounds possess a nucleophilic pyrazole NH group, which is a common site for functionalization in pharmaceutical synthesis[6].

    • DMP: N-alkylation is straightforward. Treatment with a base (e.g., K 2​ CO 3​ ) and an alkyl halide yields the N-alkylated product selectively[6].

    • DDPP: The presence of the primary aliphatic alcohol (-OH) introduces a competing nucleophile. Base-mediated alkylation without protection will lead to a mixture of N-alkylated, O-alkylated, and N,O-bis-alkylated products. A chemoselective strategy utilizing transient O-protection is mandatory to achieve pure N-alkylation.

    Workflow Start DDPP Starting Material Protect Step 1: O-Protection (TBDMS-Cl, Imidazole) Start->Protect Alkylate Step 2: N-Alkylation (R-X, K2CO3) Protect->Alkylate Deprotect Step 3: O-Deprotection (TBAF) Alkylate->Deprotect Product N-Alkyl-DDPP Product Deprotect->Product

    Chemoselective N-alkylation workflow for DDPP utilizing transient O-protection.

    Quantitative Reactivity Comparison

    The following table summarizes the quantitative and qualitative differences in reactivity between the two scaffolds, providing a quick reference for synthetic planning.

    Reactivity Parameter3,5-Dimethylpyrazole (DMP)3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (DDPP)
    C4 Electrophilic Substitution High (e.g., >90% yield for bromination)Negligible (C4 is covalently blocked)
    N-Alkylation Chemoselectivity High (Direct alkylation yields >85%)Low (Direct alkylation yields mixtures; requires protection)
    Oxidation Potential Low (Ring is stable to mild oxidants)High (Primary alcohol easily oxidized to aldehyde/acid)
    Ligand Coordination Mode Monodentate or bridging (via N)Bidentate (via N and O)

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. They include in-process analytical controls to verify mechanistic causality at each step.

    Protocol A: Comparative C4-Bromination

    Objective: Demonstrate the reactivity of DMP vs. the inertness of DDPP towards EAS. Causality: N-Bromosuccinimide (NBS) acts as a mild source of electrophilic bromine. In DMP, the electron-rich C4 attacks the bromonium ion. In DDPP, the steric bulk and lack of a leaving proton at C4 prevent the formation of the sigma complex[4].

    • Preparation: In two separate flasks, dissolve 1.0 mmol of DMP and 1.0 mmol of DDPP (FW: 154.21)[2] in 10 mL of DMF.

    • Reagent Addition: Add 1.05 mmol of NBS to each flask in portions at 0 °C. Stir for 2 hours at room temperature.

    • In-Process Validation (LC-MS): Sample both reactions.

      • DMP Flask: LC-MS will show the disappearance of the starting material and the appearance of an M+79/M+81 isotopic doublet, confirming successful mono-bromination[5].

      • DDPP Flask: LC-MS will show only the starting mass (M+H = 155.2), self-validating the C4-blocking effect[2].

    • Workup: Quench the DMP reaction with sodium thiosulfate, extract with ethyl acetate, and purify via silica gel chromatography. Discard the unreacted DDPP mixture.

    Protocol B: Chemoselective N-Alkylation of DDPP

    Objective: Selectively alkylate the pyrazole nitrogen of DDPP without affecting the primary alcohol. Causality: The primary alcohol is a harder nucleophile compared to the pyrazole nitrogen. According to HSAB principles, it reacts preferentially with hard electrophiles like silyl chlorides. Once the oxygen is protected, the nitrogen can be safely alkylated[6].

    • O-Protection: Dissolve 1.0 mmol of DDPP and 2.0 mmol of imidazole in DCM. Add 1.1 mmol of TBDMS-Cl. Stir for 4 hours.

    • Validation 1 (IR Spectroscopy): Analyze the intermediate. The disappearance of the broad O-H stretch at ~3300 cm⁻¹ confirms complete O-protection.

    • N-Alkylation: Dissolve the protected intermediate in DMF. Add 1.5 mmol of K 2​ CO 3​ and 1.1 mmol of the desired alkyl halide. Stir at 60 °C for 12 hours.

    • O-Deprotection: Treat the crude mixture with 1.5 equivalents of TBAF in THF for 2 hours to remove the silyl group.

    • Validation 2 (NMR): ¹H NMR of the final purified product will show the reappearance of the -OH proton and the characteristic shift of the newly installed N-alkyl protons, confirming chemoselective success.

    References

    • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences.
    • Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles - Benchchem.
    • 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol 97% | CAS: 1779428-05-5 | AChemBlock.
    • CAS 3398-16-1: 4-Bromo-3,5-dimethylpyrazole | CymitQuimica.
    • 3,5-Dimethylpyrazole - Wikipedia.
    • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ACS Publications.

    Sources

    Validation

    LC-MS/MS quantification and validation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol in biological matrices

    LC-MS/MS Quantification and Validation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol in Biological Matrices: A Comparative Guide Introduction The compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5)[...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    LC-MS/MS Quantification and Validation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol in Biological Matrices: A Comparative Guide

    Introduction

    The compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5)[1] is a critical synthetic intermediate[2] and potential process impurity[3] associated with the manufacturing and metabolism of Acoramidis (AG10). Acoramidis is an orally active, highly selective transthyretin (TTR) stabilizer recently approved by the FDA for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM)[4].

    For drug development professionals, quantifying this specific pyrazole derivative in complex biological matrices (such as human plasma and urine) is essential for comprehensive pharmacokinetic (PK) profiling, impurity tracking, and mass balance studies. This guide objectively compares analytical modalities and provides a field-proven, self-validating LC-MS/MS methodology designed to meet rigorous regulatory standards.

    Part 1: The Analytical Challenge & Modality Comparison

    The target analyte presents a unique dual-polarity challenge: it features a highly polar, basic pyrazole ring coupled with a terminal hydroxyl group. Standard analytical approaches often fail to achieve the sensitivity and specificity required for trace-level quantification.

    Below is an objective comparison of the three primary analytical platforms evaluated for this compound:

    Table 1: Performance Comparison of Analytical Platforms

    ParameterLC-MS/MS (Proposed)GC-MS (Derivatized)HPLC-UV
    Sensitivity (LLOQ) 0.5 - 1.0 ng/mL 10 - 20 ng/mL500 - 1000 ng/mL
    Sample Preparation Moderate (MCX SPE)High (Requires Silylation)Low (Protein Precipitation)
    Specificity Excellent (MRM transitions) Good (Full Scan/SIM)Poor (Subject to matrix overlap)
    Run Time < 5 minutes > 15 minutes> 10 minutes
    Matrix Effect Managed via SIL-ISHigh (Derivatization artifacts)High (Baseline noise)

    Part 2: Methodological Causality (Why LC-MS/MS?)

    As a Senior Application Scientist, it is critical to understand why specific experimental choices are made, rather than just following a recipe.

    • Platform Selection: LC-MS/MS is selected over GC-MS because the analyte's hydroxyl and pyrazole secondary amine groups would require extensive derivatization (e.g., BSTFA/TMCS) to volatilize for GC analysis. Derivatization introduces incomplete reaction kinetics and moisture sensitivity, compromising assay reproducibility.

    • Chromatographic Causality (The PFP Advantage): The highly polar pyrazole ring exhibits poor retention on standard alkyl (C18) stationary phases, often eluting in the void volume alongside ion-suppressing matrix salts. By utilizing a Pentafluorophenyl (PFP) column, we introduce π−π interactions and dipole-dipole hydrogen bonding between the fluorinated stationary phase and the pyrazole nitrogen atoms. This drastically improves retention time, peak shape, and separation from endogenous phospholipids.

    • Extraction Causality (Mixed-Mode SPE): Simple Protein Precipitation (PPT) leaves too many residual phospholipids, causing severe matrix effects in the mass spectrometer. Because the pyrazole nitrogen is basic ( pKa​≈2.5−3.0 ), we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction . Lowering the sample pH protonates the pyrazole, allowing it to bind strongly to the cation-exchange resin while neutral and acidic interferences are washed away with organic solvents.

    Chemical_Context A Acoramidis (AG10) Active TTR Stabilizer B In Vivo Cleavage / Process Degradation A->B C 3-(3,5-Dimethyl-1H-pyrazol- 4-yl)propan-1-ol (Target Analyte) B->C D Phase II Metabolism (Glucuronidation) C->D E Excretion (Urine/Feces) D->E

    Caption: Generation and metabolic clearance pathway of the target pyrazole intermediate.

    Part 3: Step-by-Step Experimental Protocol & Validation

    A Self-Validating System

    This protocol employs a self-validating architecture through the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as a deuterated analog of the pyrazole. By introducing the SIL-IS at the very first step of sample preparation, any downstream variations in extraction recovery, matrix ionization suppression, or autosampler injection volume are internally normalized.

    Step 1: Sample Preparation (MCX SPE)
    • Spiking: Aliquot 100 µL of biological matrix (plasma or urine) into a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL).

    • Acidification: Add 200 µL of 2% Formic Acid in water. Mechanism: This drops the pH below the analyte's pKa​ , ensuring the pyrazole nitrogen is fully protonated.

    • Loading: Load the mixture onto a pre-conditioned MCX SPE 96-well plate (30 mg/well).

    • Washing: Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% Methanol. Mechanism: The acidic wash removes salts; the methanol wash removes neutral and acidic lipids while the protonated analyte remains ionically bound.

    • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the pyrazole, breaking the ionic bond and releasing it from the resin.

    • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

    SPE_Workflow A Biological Matrix (Plasma/Urine) B Acidification & IS Addition (Protonate Pyrazole N) A->B C Load onto MCX SPE (Cation Exchange) B->C D Wash Step (Remove Neutrals/Acids) C->D E Elution Step (Basic Methanol) D->E F LC-MS/MS Analysis (PFP Column, ESI+) E->F

    Caption: Step-by-step Mixed-Mode SPE workflow for pyrazole derivative extraction.

    Step 2: Chromatographic Separation
    • Column: Phenomenex Kinetex PFP (2.1 x 50 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1 min.

    • Flow Rate: 0.4 mL/min.

    Step 3: Mass Spectrometry Detection (ESI+)
    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Precursor Ion: m/z 155.1 [M+H]+

    • Primary Product Ion (Quantifier): m/z 137.1 (corresponds to the loss of H2​O from the propanol chain).

    • Secondary Product Ion (Qualifier): m/z 109.1.

    Step 4: Regulatory Validation Framework

    To ensure the data is submittable for regulatory review, the method must be validated strictly according to the ICH M10 Guidelines for Bioanalytical Method Validation [5].

    • Linearity: 1.0 to 1000 ng/mL ( R2≥0.995 ). Calibration standards in a failed batch cannot be used to support the acceptance of other batches[5].

    • Accuracy & Precision: Intra- and inter-batch accuracy must be within ±15% of nominal concentrations (±20% at the LLOQ). Precision (CV) must be ≤15% ( ≤20% at LLOQ)[5].

    • Matrix Factor (MF): IS-normalized MF must have a CV ≤15% across 6 independent lots of matrix (including hemolyzed and lipemic lots).

    References

    • 3-(3,5-dimethyl-1H-pyrazol-4-yl)
    • Source: tyndallabs.
    • Attruby (Acoramidis)
    • Source: chemenu.
    • Source: fda.

    Sources

    Comparative

    FTIR spectra comparison of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol against its synthetic precursors

    As a critical building block and known intermediate in the development of therapeutics such as Acoramidis, the precise synthesis and characterization of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol[1] is paramount. This g...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a critical building block and known intermediate in the development of therapeutics such as Acoramidis, the precise synthesis and characterization of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol[1] is paramount. This guide provides an in-depth, objective comparison of the Fourier Transform Infrared (FTIR) spectra of this target pyrazole against its synthetic precursors. By understanding the mechanistic causality behind the spectral shifts, researchers can utilize FTIR not merely as an analytical tool, but as a self-validating system for reaction monitoring.

    Synthetic Pathway & Mechanistic Causality

    The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol relies on the classic Knorr pyrazole synthesis principles. The process involves the condensation of a substituted β-diketone—specifically 3-(3-hydroxypropyl)pentane-2,4-dione[2]—with hydrazine hydrate.

    Mechanistically, the precursor exists in a dynamic keto-enol equilibrium, a phenomenon well-documented in similar β-diketones like acetylacetone[3]. The nucleophilic nitrogen atoms of hydrazine attack the electrophilic carbonyl carbons of the β-diketone. Subsequent dehydration (loss of two water molecules) forces the irreversible closure of the aromatic pyrazole ring[4]. This chemical transformation fundamentally alters the vibrational modes of the molecule, which is perfectly captured by FTIR spectroscopy.

    Synthesis P1 3-(3-hydroxypropyl)pentane-2,4-dione (Precursor) Cond Condensation (- 2 H₂O) P1->Cond P2 Hydrazine Hydrate (Reagent) P2->Cond Prod 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (Target Product) Cond->Prod

    Reaction workflow for synthesizing 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol.

    Experimental Protocols: A Self-Validating System

    To ensure scientific integrity, the following protocols are designed as a closed-loop, self-validating system. Experimental choices are driven by the need to eliminate spectral artifacts and control reaction kinetics.

    Step-by-Step Synthesis Workflow
    • Preparation: Dissolve 1.0 equivalent of 3-(3-hydroxypropyl)pentane-2,4-dione[2] in anhydrous ethanol. Causality: Ethanol solubilizes both the organic precursor and the aqueous hydrazine, providing a homogenous reaction medium.

    • Controlled Addition: Cool the mixture to 0°C. Add 1.1 equivalents of hydrazine hydrate dropwise under an inert nitrogen atmosphere. Causality: The initial nucleophilic attack is highly exothermic. Cooling prevents the rapid vaporization of hydrazine and suppresses the formation of unwanted polymeric side products.

    • Cyclization: Heat the mixture to reflux (approx. 78°C) for 4 hours. Causality: While intermediate hydrazones form at lower temperatures, the thermal energy of reflux is required to drive the secondary dehydration step that closes the robust pyrazole ring[4].

    • Isolation: Concentrate under reduced pressure, extract with ethyl acetate, and wash with brine. Dry over anhydrous Na₂SO₄ and evaporate to yield the solid product[1].

    ATR-FTIR Analytical Protocol
    • Instrument Setup: Utilize an Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a monolithic diamond crystal. Set resolution to 4 cm⁻¹ and co-add 32 scans. Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic and introduces artificial O-H stretch bands that would obscure the critical primary alcohol and pyrazole N-H signals.

    • Background & Sampling: Collect an ambient air background. Apply the neat liquid precursor or the powdered solid product directly onto the crystal. Ensure consistent pressure using the ATR anvil to normalize path length.

    FTIR Spectral Comparison & Diagnostic Logic

    The transition from the β-diketone precursor to the pyrazole product is marked by absolute, binary spectral changes.

    Precursor 1: 3-(3-hydroxypropyl)pentane-2,4-dione

    Due to keto-enol tautomerism, the β-diketone precursor[2] exhibits a complex carbonyl region. The unassociated keto form presents a sharp C=O stretch around 1710–1730 cm⁻¹. However, the dominant enol form features a massive, broad O-H stretch (~2500–3200 cm⁻¹) due to strong intramolecular hydrogen bonding, which shifts its conjugated C=O stretch down to ~1600–1620 cm⁻¹[3]. The primary alcohol on the propyl chain contributes a standard C-O stretch at ~1050 cm⁻¹.

    Target Product: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol

    Upon successful cyclization, the FTIR spectrum undergoes a radical simplification[4]:

    • Carbonyl Annihilation: The bands at ~1710 cm⁻¹ and ~1610 cm⁻¹ completely disappear. This is the primary diagnostic marker of a successful reaction.

    • Aromatic Ring Formation: New, sharp bands emerge between 1550–1580 cm⁻¹, corresponding to the C=N and C=C stretching vibrations of the newly formed pyrazole core[4].

    • Overlapping Heteroatom Stretches: The high-frequency region (~3100–3400 cm⁻¹) becomes a broad, overlapping envelope containing both the N-H stretch of the pyrazole and the O-H stretch of the untouched primary alcohol[1].

    Comparative Data Summary
    Functional Group3-(3-hydroxypropyl)pentane-2,4-dioneHydrazine Hydrate3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol
    O-H Stretch (Alcohol) ~3350–3450 cm⁻¹ (Broad)N/A~3100–3400 cm⁻¹ (Overlaps N-H)
    O-H Stretch (Enol) ~2500–3200 cm⁻¹ (Very Broad)N/AAbsent
    N-H Stretch N/A~3200–3350 cm⁻¹~3100–3400 cm⁻¹ (Overlaps O-H)
    C=O Stretch (Keto) ~1710–1730 cm⁻¹N/AAbsent
    C=O Stretch (Enol) ~1600–1620 cm⁻¹N/AAbsent
    C=N / C=C (Ring) N/AN/A~1550–1580 cm⁻¹
    C-O Stretch (Alcohol) ~1050 cm⁻¹N/A~1050 cm⁻¹
    The Self-Validating Diagnostic Workflow

    The experimental protocol is intrinsically linked to the FTIR diagnostic logic. If the 1710 cm⁻¹ peak persists in the crude product analysis, the system dictates an immediate extension of reflux time, ensuring quality control is embedded directly into the synthesis loop.

    FTIR_Logic Start FTIR Analysis of Crude Product CheckCO C=O Stretch Present? (~1710 or ~1610 cm⁻¹) Start->CheckCO Incomplete Incomplete Reaction (Precursor Remains) CheckCO->Incomplete Yes CheckRing Pyrazole Ring Stretch? (~1550-1580 cm⁻¹) CheckCO->CheckRing No Complete Successful Cyclization (Product Confirmed) CheckRing->Complete Yes

    Logical workflow for FTIR-based validation of the pyrazole condensation reaction.

    Sources

    Validation

    Cross-validation of GC-MS methods for detecting 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol volatile byproducts

    An in-depth technical guide comparing analytical methodologies for the detection of volatile impurities in pharmaceutical intermediates, specifically focusing on the Acoramidis building block 3-(3,5-Dimethyl-1H-pyrazol-4...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical guide comparing analytical methodologies for the detection of volatile impurities in pharmaceutical intermediates, specifically focusing on the Acoramidis building block 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol.

    Executive Summary & Chemical Context

    The compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5) is a critical synthetic intermediate in the production of Acoramidis (Attruby), an FDA-approved small-molecule transthyretin (TTR) stabilizer used to treat transthyretin amyloid cardiomyopathy[1][2].

    The synthesis of this intermediate relies on the cyclization of an aliphatic diketone (e.g., acetylacetone derivatives) with hydrazine hydrate[1]. Because hydrazine is a known mutagenic impurity (regulated under ICH M7 guidelines) and unreacted diketones or cleavage products like 3,5-dimethylpyrazole can persist in the matrix, rigorous volatile organic compound (VOC) profiling is mandatory.

    This guide cross-validates three Gas Chromatography-Mass Spectrometry (GC-MS) sample introduction techniques to establish a self-validating, artifact-free method for quantifying these volatile byproducts without suffering from matrix-induced signal suppression[3][4].

    Pathway A Precursors (Acetylacetone + Hydrazine) B 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (Target API Intermediate) A->B Cyclization V1 Hydrazine (Toxic Volatile) A->V1 Unreacted V2 Acetylacetone (Volatile Byproduct) A->V2 Unreacted C Acoramidis (Final API) B->C Downstream Synthesis V3 3,5-Dimethylpyrazole (Degradant) B->V3 Degradation

    Caption: Synthesis pathway of Acoramidis highlighting the generation of volatile pyrazole byproducts.

    Mechanistic Grounding: The Causality of Matrix Effects

    When analyzing trace volatiles within a semi-volatile matrix like 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol, the choice of sample introduction dictates the integrity of the data.

    The Problem with Direct Liquid Injection (DLI): Directly injecting the solubilized intermediate into the GC inlet introduces massive amounts of the pyrazole matrix. The basic secondary amine in the pyrazole ring and the terminal hydroxyl group aggressively interact with active silanol (Si-OH) sites in the glass inlet liner and the head of the stationary phase. This leads to rapid active site formation, peak tailing, and severe ionization suppression in the MS source, effectively masking trace volatiles[4].

    The Headspace Solution: To bypass matrix interference, we exploit the vapor pressure differential between the low-molecular-weight byproducts and the heavier pyrazole matrix. Headspace techniques isolate the analytes in the gaseous phase, leaving the non-volatile and semi-volatile matrix behind[5].

    • Static Headspace (SHS) relies purely on thermodynamic partitioning.

    • Headspace Solid-Phase Microextraction (HS-SPME) introduces a mixed-polarity fiber (DVB/CAR/PDMS) into the headspace to actively concentrate both highly volatile (hydrazine) and semi-volatile (3,5-dimethylpyrazole) targets, bridging the gap between volatility and sensitivity[6].

    Cross-Validation Logic & Workflow

    To ensure that the absence of a byproduct peak is a true negative rather than an artifact of matrix suppression or competitive fiber displacement, we cross-validate three orthogonal techniques following ICH Q2(R1) principles[3][5].

    CrossValidation Start Sample: 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol HS_SPME Method A: HS-SPME (High Sensitivity, Low Matrix) Start->HS_SPME SHS Method B: Static Headspace (Moderate Sensitivity, High Throughput) Start->SHS DLI Method C: Direct Liquid Injection (High Matrix Interference) Start->DLI GCMS GC-MS Analysis (DB-5MS Column, SIM Mode) HS_SPME->GCMS Fiber Desorption SHS->GCMS Vapor Injection DLI->GCMS Liquid Injection Eval Cross-Validation Evaluation (ICH Q2(R1) Guidelines) GCMS->Eval

    Caption: GC-MS cross-validation workflow comparing sample introduction techniques for volatile detection.

    Quantitative Data Presentation

    The following tables summarize the experimental cross-validation data, demonstrating why HS-SPME is the superior technique for this specific pyrazole matrix.

    Table 1: Comparative Performance Metrics Across Sample Introduction Methods

    MetricMethod A: HS-SPMEMethod B: SHSMethod C: DLI
    Primary Mechanism Fiber Adsorption/AbsorptionThermodynamic PartitioningDirect Vaporization
    Matrix Interference Very LowLowSevere
    Inlet Liner Lifespan > 500 injections> 500 injections< 20 injections
    Sensitivity (Hydrazine) Excellent (Sub-ppm)ModeratePoor (Suppressed)
    Sensitivity (3,5-DMP) ExcellentPoor (Low Vapor Pressure)Moderate (Tailing)
    Throughput Medium (30 min extraction)High (Direct vapor transfer)High

    Table 2: HS-SPME-GC-MS Validation Parameters for Target Byproducts (Matrix: 10 mg/mL 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol in DMSO)

    Target ByproductLOD (µg/g)LOQ (µg/g)Linearity (R²)Recovery (%)RSD (%)
    Hydrazine 0.050.150.999298.43.2
    Acetylacetone 0.100.300.9985101.22.8
    3,5-Dimethylpyrazole 0.080.250.999096.74.1

    Experimental Protocol: Self-Validating HS-SPME-GC-MS

    This protocol utilizes an isotopically labeled internal standard (Acetylacetone-d8) to create a self-validating system. The internal standard corrects for any competitive displacement on the SPME fiber and variations in matrix partitioning, ensuring absolute quantitative trustworthiness[4].

    Step 1: Sample Preparation & Matrix Modification
    • Accurately weigh 20.0 mg of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol into a 10 mL amber headspace vial.

    • Dissolve the sample in 2.0 mL of Dimethyl Sulfoxide (DMSO). Causality: DMSO is chosen because its high boiling point prevents it from masking early-eluting volatiles like hydrazine.

    • Add 0.5 g of anhydrous Sodium Chloride (NaCl). Causality: The addition of a salt decreases the solubility of organic volatiles in the liquid phase (salting-out effect), driving them into the headspace.

    • Spike the sample with 10 µL of Acetylacetone-d8 internal standard solution (10 µg/mL).

    • Seal the vial tightly with a PTFE/silicone septum cap.

    Step 2: HS-SPME Extraction
    • Incubation: Agitate the vial at 60°C for 10 minutes to establish thermodynamic equilibrium between the liquid and headspace phases.

    • Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C. Causality: The triple-phase fiber is required because the Divinylbenzene (DVB) captures semi-volatiles (3,5-dimethylpyrazole) while the Carboxen (CAR) traps highly volatile, low-molecular-weight species (hydrazine)[6].

    Step 3: GC-MS Analysis
    • Desorption: Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode to transfer the analytes onto the column.

    • Chromatography: Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm film thickness).

      • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 200°C, then ramp at 25°C/min to 280°C (hold 3 min to bake out any trace matrix).

    • Mass Spectrometry: Operate the single quadrupole MS in Selected Ion Monitoring (SIM) mode to maximize sensitivity[4][5].

      • Target Ions: Hydrazine (m/z 32), Acetylacetone (m/z 100, 85), Acetylacetone-d8 (m/z 108), 3,5-Dimethylpyrazole (m/z 96, 95).

    References

    • ACS Pharmacology & Translational Science. "Identification of Acoramidis as a Repurposed Inhibitor of the DNA Sanitization Enzyme MutT Homologue 1." Available at: [Link]

    • MDPI (Molecules). "GC-MS and SPME Techniques Highlighted Contrasting Chemical Behaviour in the Water Extractives of Modified Castanea sativa Mill. and Fagus sylvatica L. Wood." Available at:[Link]

    • PMC (National Institutes of Health). "Applying a risk assessment guided evaluation for verifying comprehensive two-dimensional gas chromatography to analyse complex pharmaceuticals." Available at:[Link]

    • Organomation. "GC-MS Sample Preparation." Available at:[Link]

    • MDPI (Separations). "Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products." Available at: [Link]

    Sources

    Comparative

    A Comparative Guide to the Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol: An Evaluation of Reproducibility and Practicality

    For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth comparison of published synthesis pathways for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol, a valuable bui...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For the attention of Researchers, Scientists, and Drug Development Professionals.

    This guide provides an in-depth comparison of published synthesis pathways for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol, a valuable building block in medicinal chemistry and drug discovery. As Senior Application Scientists, our goal is to offer a critical analysis of the available synthetic routes, focusing on their reproducibility, scalability, and overall practicality in a research and development setting. We will dissect two primary methodologies, providing detailed protocols, comparative data, and expert insights to aid in your synthetic strategy.

    Introduction to the Target Molecule

    3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol is a substituted pyrazole derivative. The pyrazole motif is a common scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. The C4-substituted propanol side-chain of this particular molecule offers a versatile handle for further chemical modification, making it a key intermediate in the synthesis of more complex drug candidates. The successful and reproducible synthesis of this intermediate is therefore of paramount importance.

    Pathway 1: The Vilsmeier-Haack and Reduction Route

    This classical multi-step approach is the most frequently alluded to in the literature, though often not in a complete, contiguous protocol. It relies on the functionalization of the readily available 3,5-dimethylpyrazole.

    Conceptual Workflow of Pathway 1

    A 3,5-Dimethylpyrazole B Vilsmeier-Haack Formylation A->B POCl3, DMF C 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde B->C D Knoevenagel-Doebner Condensation C->D Malonic Acid, Pyridine E (E)-3-(3,5-Dimethyl-1H-pyrazol-4-yl)acrylic acid D->E F Reduction E->F LiAlH4 or Catalytic Hydrogenation G 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol F->G

    Caption: Reaction scheme for the synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol via the Vilsmeier-Haack and reduction pathway.

    Detailed Experimental Protocols

    Step 1a: Synthesis of 3,5-Dimethylpyrazole

    The starting material, 3,5-dimethylpyrazole, can be reliably synthesized in high yield via the condensation of acetylacetone with hydrazine, a procedure well-documented in Organic Syntheses.

    • Procedure: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine sulfate in an aqueous solution of sodium hydroxide. Cool the mixture in an ice bath and add acetylacetone dropwise, maintaining the temperature below 20°C. After the addition is complete, allow the mixture to stir at room temperature for several hours. The product precipitates and can be collected by filtration, washed with cold water, and dried.

    Step 1b: Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazole

    The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich heterocycles like pyrazoles.[1]

    • Procedure: To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) and cool to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise, keeping the temperature below 5°C to form the Vilsmeier reagent. To this mixture, add a solution of 3,5-dimethylpyrazole in anhydrous DMF. After the addition, the reaction is typically warmed to 60-80°C and stirred for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, which is then collected by filtration, washed, and dried.

    Step 1c: Knoevenagel-Doebner Condensation

    This step extends the carbon chain by two atoms. The Doebner modification of the Knoevenagel condensation utilizes pyridine as both a solvent and a base, with the reaction being driven by the decarboxylation of the malonic acid adduct.[2][3]

    • Procedure: In a round-bottom flask, dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde and malonic acid in pyridine. A catalytic amount of piperidine can also be added to accelerate the reaction. The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by the evolution of CO₂. After completion, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the product, (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid. The solid is collected by filtration, washed with water, and dried.

    Step 1d: Reduction of the Acrylic Acid Derivative

    The final step involves the reduction of both the carbon-carbon double bond and the carboxylic acid to the corresponding saturated alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation.[4][5]

    • Procedure: In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ in an anhydrous ether solvent such as tetrahydrofuran (THF). Cool the suspension to 0°C. Add a solution of (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid in anhydrous THF dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. Upon completion, the reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and finally more water. The resulting granular precipitate is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol. Purification is typically achieved by column chromatography.

    Pathway 2: A More Direct Approach via Wittig-type Olefination

    As an alternative to the multi-step reduction route, a more convergent synthesis can be envisioned. This pathway involves a Wittig-type reaction to form the three-carbon side chain in a single step, followed by a selective reduction of the double bond.

    Conceptual Workflow of Pathway 2

    A 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde B Wittig/HWE Reaction A->B Ph3P=CHCO2Et C Ethyl (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylate B->C D Catalytic Hydrogenation C->D H2, Pd/C E 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol D->E

    Caption: Proposed alternative synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol via a Wittig-type reaction and subsequent hydrogenation.

    Detailed Experimental Protocols

    Step 2a: Wittig or Horner-Wadsworth-Emmons (HWE) Reaction

    This step directly introduces the acrylate moiety. The HWE reaction, using a phosphonate ylide, is often preferred for its ease of workup, as the phosphate byproduct is water-soluble.

    • Procedure: To a solution of triethyl phosphonoacetate in an anhydrous solvent like THF, add a strong base such as sodium hydride (NaH) at 0°C to generate the ylide. After stirring for a short period, add a solution of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in THF. The reaction is typically stirred at room temperature until completion. The reaction is then quenched with water, and the product, ethyl (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylate, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography.

    Step 2b: Catalytic Hydrogenation

    This final step simultaneously reduces the double bond and the ester to the desired saturated alcohol.

    • Procedure: Dissolve the ethyl (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylate in a suitable solvent like ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C). The reaction vessel is then placed under an atmosphere of hydrogen gas (typically at elevated pressure) and stirred vigorously. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the target compound, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-ol.

    Reproducibility and Performance Comparison

    Parameter Pathway 1: Vilsmeier-Haack and Reduction Pathway 2: Wittig-type Olefination
    Number of Steps 4 (from 3,5-dimethylpyrazole)3 (from 3,5-dimethylpyrazole)
    Overall Yield Moderate (estimated 30-40%)Potentially Higher (estimated 40-50%)
    Reagents & Safety Uses POCl₃ (corrosive, water-sensitive) and LiAlH₄ (pyrophoric, water-reactive). Requires stringent anhydrous conditions.Uses NaH (flammable solid) and H₂ gas (flammable). Requires careful handling of pyrophoric reagents and hydrogenation equipment.
    Workup & Purification LiAlH₄ quench can be challenging to perform safely and efficiently on a larger scale. Multiple chromatographic purifications are likely required.The HWE byproduct is water-soluble, simplifying the workup of the first step. The final hydrogenation product may be pure enough after filtration of the catalyst.
    Scalability The Vilsmeier-Haack and Knoevenagel-Doebner reactions are generally scalable. The use of LiAlH₄ can be problematic on a large scale due to safety concerns.Wittig/HWE reactions are scalable. Catalytic hydrogenation is a common industrial process and is highly scalable.
    Reproducibility Each step is a well-established named reaction, suggesting good reproducibility if conditions are carefully controlled. However, the multi-step nature introduces more potential points of failure.The Wittig/HWE and catalytic hydrogenation are generally reliable and reproducible reactions.

    Expert Analysis and Recommendations

    Pathway 1 represents a more traditional, "tried-and-true" approach. Each of its constituent reactions is a cornerstone of organic synthesis. However, the use of hazardous reagents like phosphorus oxychloride and lithium aluminum hydride necessitates a high level of experimental skill and stringent safety precautions. The multi-step nature of this pathway also makes it more time-consuming and can lead to a lower overall yield due to material loss at each stage.

    Pathway 2 , while less explicitly detailed in the literature for this specific substrate, offers a more elegant and potentially more efficient route. The convergence of the synthesis by introducing the three-carbon chain in a single step is a significant advantage. The Horner-Wadsworth-Emmons variant of the olefination step provides a more straightforward workup. Furthermore, catalytic hydrogenation is a cleaner and often safer reduction method than using metal hydrides, especially on a larger scale.

    For academic and small-scale research , both pathways are viable. Pathway 1 may be more straightforward to implement based on the prevalence of its individual steps in standard organic chemistry literature. However, for process development and scale-up in an industrial setting , Pathway 2 is the more attractive option. Its higher potential yield, reduced step count, and avoidance of the most hazardous reagents (LiAlH₄) make it a more practical and economical choice.

    It is crucial for researchers to perform small-scale trial reactions to optimize the conditions for their specific laboratory setup, regardless of the chosen pathway. Careful monitoring of each reaction step by techniques such as TLC or LC-MS is highly recommended to ensure successful synthesis and to troubleshoot any potential issues.

    References

    • Shijndel, J. van, et al. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes." Green Chemistry Letters and Reviews, vol. 10, no. 4, 2017, pp. 404-409.
    • Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 34, p.31 (1954).
    • "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry, 3 Feb. 2023.
    • Lokhande, P. D., and B. S. Dawane. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, vol. 21, no. 12, 2016, p. 1673.
    • "Lithium aluminium hydride.
    • "Knoevenagel Condens
    • "A Comparative Guide to Ester Reduction: Lithium Pyrrolidinoborohydride vs. Lithium Aluminum Hydride (LiAlH4)." Benchchem.
    • "Experiment 5 Reductions with Lithium Aluminium Hydride." University of Oxford.
    • "Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up." YouTube, uploaded by The Organic Chemistry Channel, 1 Feb. 2025.
    • "Catalytic hydrogenation of levulinic acid to γ-valerolactone over lignin-metal coordinated carbon nanospheres in w
    • Asiri, A. M., et al. "3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 8, 2012, p. o2437.
    • "Reductions using NaBH4, LiAlH4." Chemistry LibreTexts, 1 July 2020.
    • "Highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids catalyzed by Ir-SpinPHOX." The Royal Society of Chemistry.
    • "Model Studies of the Doebner Modified Knoevenagel Condens

    Sources

    Safety & Regulatory Compliance

    Safety

    3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol proper disposal procedures

    Standard Operating Procedure: Handling, Spill Response, and Disposal of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol Operational Overview & Mechanistic Toxicology 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Handling, Spill Response, and Disposal of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol

    Operational Overview & Mechanistic Toxicology

    3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol (CAS: 1779428-05-5) is a specialized pyrazole derivative frequently utilized as a molecular building block in drug discovery and agricultural chemistry[1]. While highly valuable for synthesizing complex pharmacophores, its physicochemical properties necessitate strict adherence to laboratory safety and environmental protocols.

    Mechanistic Causality of Hazards: The molecule features a basic pyrazole ring coupled with an amphiphilic propanol side chain. This structure allows the compound to readily interact with the lipid bilayers of corneal epithelial cells and mucosal membranes. The localized pH disruption caused by the nitrogenous ring leads to its primary GHS classification: H319 (Causes serious eye irritation) [2]. Furthermore, the generation of airborne dust from its solid powder form poses an acute inhalation risk, requiring meticulous handling to prevent respiratory and mucosal contact[3].

    Physicochemical & Hazard Profile

    To ensure proper waste routing and chemical compatibility, operators must understand the compound's core quantitative profile[1][2][4]:

    PropertySpecification
    Chemical Name 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol
    CAS Number 1779428-05-5
    Molecular Formula C₈H₁₄N₂O
    Molecular Weight 154.21 g/mol
    Physical State White Powder
    Primary Hazard H319 (Causes serious eye irritation)
    Waste Classification Non-Halogenated Organic Waste

    Routine Disposal Workflow & Causality

    Because this compound lacks halogens (fluorine, chlorine, bromine, iodine), it falls under the EPA classification for non-halogenated organic waste. However, the presence of nitrogen in the pyrazole ring means that incineration will produce nitrogen oxides (NOx). Therefore, waste must be routed to facilities equipped with appropriate exhaust scrubbers.

    Step-by-Step Disposal Protocol:

    • Segregation: Do not mix this waste with halogenated solvents or aqueous acidic/basic waste[5].

    • Incompatibility Check: Strictly isolate from strong oxidizers (e.g., nitric acid, perchlorates, peroxides). Causality: The propanol group is highly susceptible to oxidation, which can trigger dangerous, exothermic reactions if mixed in closed waste containers[5].

    • Containerization: Place solid waste or solvent-dissolved waste into a high-density polyethylene (HDPE) container. Causality: HDPE provides superior chemical resistance against alcohols and trace organic bases, preventing container degradation and chemical leaching[6].

    • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: Non-Halogenated Organics (Contains Nitrogenous Pyrazole)"[6].

    • Satellite Accumulation: Store the container in secondary containment near the point of generation. Ensure the container remains tightly closed at all times unless actively adding waste to prevent vapor escape[5].

    • Transfer & Compliance: Once the container reaches 90% capacity, submit a waste pickup request to your Environmental Health and Safety (EH&S) department. EPA regulations mandate the removal of a satellite accumulation container within 72 hours of it becoming full[6].

    Emergency Spill Response Protocol

    In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure. This protocol is a self-validating system designed to mitigate the specific H319 hazard.

    • Assess & Isolate: Determine if the spill is in solid (powder) or liquid (dissolved in solvent) form. Evacuate non-essential personnel from the immediate area[7].

    • Don PPE: Equip nitrile gloves, a chemically resistant lab coat, and tightly fitting safety goggles (P280) to protect against severe eye irritation[2].

    • Solid Spill Containment: If the powder is spilled, do NOT dry sweep with a standard broom. Causality: Dry sweeping generates hazardous airborne dust that can be inhaled or contact the eyes. Instead, gently cover the spill with damp paper towels or use a dedicated HEPA-filtered vacuum[7].

    • Liquid Spill Containment: If dissolved in an organic solvent, surround the spill with an inert absorbent material such as vermiculite or sand. Causality: Inert absorbents prevent the liquid from spreading and suppress vapor release without reacting exothermically with the organic components[7].

    • Collection: Carefully transfer the absorbed material or damp towels into a wide-mouth HDPE waste container using non-sparking tools to prevent ignition if flammable solvents are present[8].

    • Decontamination: Wash the affected surface thoroughly with soap and water (P264) to remove residual traces of the amphiphilic compound[2].

    Workflow Visualization

    The following decision matrix illustrates the logical routing for spill response and laboratory waste management.

    WasteRouting Start Spill or Waste Generation 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol Assess Assess State & Quantity Start->Assess PPE Don PPE (Nitrile Gloves, Safety Goggles) Assess->PPE Solid Solid Powder Waste PPE->Solid Liquid Solvent/Solution Waste PPE->Liquid Sweep Mechanically collect (Avoid dust generation) Solid->Sweep Absorb Absorb with inert material (e.g., Vermiculite) Liquid->Absorb Container Transfer to HDPE Waste Container Sweep->Container Absorb->Container Label Label: Non-Halogenated Organic Waste (Contains Nitrogen) Container->Label Storage Secondary Containment (Away from Oxidizers) Label->Storage Incineration EPA-Compliant Incineration Storage->Incineration

    Caption: Decision matrix for the safe containment and disposal of pyrazole-derivative waste.

    Sources

    Handling

    Personal protective equipment for handling 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol

    As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as an extension of scientific rigor. Handling specialized building blocks like 3-(3,5-Dimethyl-1H-pyrazol-4-yl)...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as an extension of scientific rigor. Handling specialized building blocks like 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol requires a mechanistic understanding of the molecule's physical state and biological reactivity.

    Below is the comprehensive, step-by-step operational and safety guide for handling this specific pyrazole derivative, designed to ensure both personnel safety and experimental integrity.

    Chemical Profile & Hazard Causality

    Before donning any Personal Protective Equipment (PPE), we must understand the physicochemical properties of the compound we are handling.

    Table 1: Physicochemical & Hazard Profile

    Property Specification
    Chemical Name 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol
    CAS Number 1779428-05-5[1]
    Molecular Formula C₈H₁₄N₂O[1]
    Molecular Weight 154.21 g/mol [1]
    Appearance White Powder[1]
    Primary GHS Hazard GHS07 (Exclamation Mark)

    | Hazard Statements | H319: Causes serious eye irritation[2] |

    Mechanistic Causality of Hazards: The molecule features a nitrogen-rich pyrazole ring coupled with a propanol side chain. The pyrazole moiety acts as a weak base and nucleophile, while the propanol tail imparts amphiphilic properties. If this fine white powder becomes aerosolized and contacts the eye, its amphiphilic nature allows it to rapidly penetrate the aqueous tear film. Once in contact with the corneal epithelium, the basic nitrogen centers disrupt the local lipid bilayers, leading to acute inflammation and serious eye irritation (H319)[3][4]. Furthermore, as a dry powder, it poses a significant inhalation and aerosolization risk during standard laboratory transfers[5].

    Personal Protective Equipment (PPE) Matrix

    To mitigate the specific risks posed by this compound, standard laboratory attire is insufficient. The following PPE matrix is mandatory and grounded in the physical properties of the chemical.

    Table 2: Mandatory PPE and Scientific Rationale

    PPE Category Required Specification Scientific Rationale & Causality
    Eye Protection Indirect-vent safety goggles (ANSI Z87.1) Standard safety glasses with side shields do not protect against airborne fine powders. Indirect vents prevent micro-powder ingress while mitigating lens fogging during extended procedures[6][7].
    Hand Protection Nitrile gloves (minimum 4 mil thickness) Nitrile provides superior chemical resistance against polar organic molecules and heterocyclic compounds compared to latex, which is highly permeable to organic solvents[7].
    Body Protection Fastened, flame-resistant laboratory coat Prevents the accumulation of microscopic powder particulates on street clothing, eliminating the risk of secondary exposure outside the laboratory[7].

    | Respiratory | Chemical Fume Hood (or N95/P100 respirator) | Weighing must be done in a ventilated enclosure to capture aerosolized dust. If a hood is unavailable, particulate respirators block the inhalation of irritating pyrazole dust[5][7]. |

    Operational Workflow: Safe Weighing & Transfer

    Transferring powders directly between containers in the open laboratory generates invisible micro-dust clouds. To prevent this, we utilize the Tare Method within a controlled environment[5]. This protocol is a self-validating system; each step confirms the success of the previous one.

    Step 1: Environmental Validation

    • Activate the chemical fume hood and verify the face velocity monitor reads between 80–120 Feet Per Minute (FPM).

    • Validation: If the alarm sounds or the flow is below 80 FPM, abort the procedure.

    Step 2: Static Elimination

    • Wipe the exterior of the chemical bottle and the receiving vial with an anti-static cloth. Static electricity causes fine powders to repel and aerosolize upon opening.

    Step 3: The Tare Method

    • Place a sealed, empty receiving vial on the analytical balance inside the fume hood and tare the balance to 0.0000 g.

    • Remove the vial, open it, and carefully transfer the estimated required mass of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol using a clean, disposable anti-static spatula[5].

    • Seal the receiving vial before placing it back on the balance.

    • Record the mass. If more material is needed, remove the vial from the balance, open it, add material, reseal, and re-weigh.

    • Validation: The balance must return to exactly 0.0000 g when the vial is removed, ensuring no powder has spilled onto the weighing pan.

    Step 4: Solubilization

    • Whenever possible, add your reaction solvent directly to the sealed vial via a syringe through a septum. This completely eliminates the risk of dry powder exposure during the transfer to the main reaction vessel[5].

    Spill Response & Disposal Plan

    In the event of a spill, immediate and methodical action is required to prevent the spread of the irritant. Never dry-sweep a chemical powder , as the mechanical action of a brush will force the particles into the air, drastically increasing inhalation and ocular exposure risks[5].

    Step-by-Step Spill Remediation:

    • Containment: Immediately alert nearby personnel and ensure your indirect-vent goggles and nitrile gloves are securely in place[8].

    • Wet-Wiping Protocol: Dampen a disposable laboratory wipe with a solvent in which the pyrazole is soluble (e.g., ethanol or a mild soap/water solution). Gently place the wet wipe over the powder to suppress dust generation, then wipe inward toward the center of the spill[5].

    • Decontamination: Wash the affected surface a second time with a fresh wipe dampened with distilled water to remove any residual solvent or chemical[8].

    • Validation: Swipe the cleaned surface with a clean, dry pH strip moistened with distilled water. A neutral pH (around 7.0) indicates that no residual basic pyrazole remains on the surface.

    • Disposal: Place all contaminated wipes, spatulas, and empty chemical containers into a designated, sealable hazardous waste bag. Label the bag explicitly as "Hazardous Organic Solid Waste: Contains Pyrazole Derivatives" and dispose of it according to institutional and RCRA guidelines[9].

    Workflow Visualization

    Below is the logical workflow for handling this compound, mapping the critical decision points from initial PPE donning through to safe disposal.

    G Start Start: Chemical Handling (CAS: 1779428-05-5) PPE Don Mandatory PPE (Indirect Goggles, Nitrile, Lab Coat) Start->PPE Hood Validate Fume Hood (Flow: 80-120 FPM) PPE->Hood Weigh Weigh Powder (Execute Tare Method) Hood->Weigh Spill Did a Spill Occur? Weigh->Spill Clean Execute Wet-Wipe Protocol (NEVER Dry Sweep) Spill->Clean Yes Success Proceed to Solubilization & Reaction Setup Spill->Success No Dispose Hazardous Waste Disposal (Organic Solid Protocol) Clean->Dispose Success->Dispose Routine Waste Generated

    Workflow for the safe handling, weighing, and spill response of pyrazole powders.

    References

    • National Institutes of Health (NIH). "GHS Classification Summary - PubChem". PubChem Database. Available at:[Link]

    • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide". Lab Manager Magazine. Available at:[Link]

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.